molecular formula C20H21N7O6 B1663913 11-Oxahomoaminopterin CAS No. 78520-72-6

11-Oxahomoaminopterin

货号: B1663913
CAS 编号: 78520-72-6
分子量: 455.4 g/mol
InChI 键: JTHMPDYXHCUKIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source

属性

CAS 编号

78520-72-6

分子式

C20H21N7O6

分子量

455.4 g/mol

IUPAC 名称

2-[[4-[2-(2,4-diaminopteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O6/c21-16-15-17(27-20(22)26-16)23-9-11(24-15)7-8-33-12-3-1-10(2-4-12)18(30)25-13(19(31)32)5-6-14(28)29/h1-4,9,13H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)

InChI 键

JTHMPDYXHCUKIJ-UHFFFAOYSA-N

手性 SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=NC(=N3)N)N

规范 SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=NC(=N3)N)N

外观

Solid powder

其他CAS编号

78520-72-6

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

11-Oxahomoaminopterin;  NSC 325304;  NSC-325304;  NSC325304; 

产品来源

United States

Foundational & Exploratory

Unveiling 11-Oxahomoaminopterin: A Technical Guide to its Discovery and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 11-Oxahomoaminopterin, a notable analog in the landscape of antifolate research. As an oxygen-substituted homolog of aminopterin, this compound was investigated for its potential as an antineoplastic agent. This document details the chemical synthesis, experimental protocols for its biological assessment, and a summary of its activity, offering valuable insights for researchers in medicinal chemistry and oncology.

Introduction

The relentless pursuit of more effective and selective cancer chemotherapeutics has driven the exploration of numerous structural analogs of essential metabolites. Folate antagonists, a cornerstone of cancer therapy, function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of purines and pyrimidines necessary for DNA replication. This compound emerged from synthetic efforts to modify the C9-N10 bridge region of classical folate analogs, aiming to enhance therapeutic efficacy and overcome mechanisms of drug resistance. This guide delves into the foundational research that first described this compound.

Discovery and Background

This compound was first synthesized and evaluated as part of a systematic investigation into folate analogues with alterations in the C9-N10 bridge region. The primary research, published in 1981, aimed to explore the impact of replacing the N-10 atom with an oxygen atom and extending the side chain, on the biological activity of aminopterin. This structural modification was hypothesized to influence the molecule's interaction with dihydrofolate reductase (DHFR) and its transport into cancer cells. The synthesis of this compound represented a significant chemical undertaking, requiring a multi-step pathway to construct the novel pteridine (B1203161) derivative. The initial biological screening focused on its antifolate and antitumor properties, key indicators of its potential as a chemotherapeutic agent.

Chemical Synthesis

The synthesis of this compound is a complex, multi-step process. The following workflow provides a conceptual overview of the synthetic strategy.

G cluster_synthesis Conceptual Synthetic Workflow for this compound A Starting Materials B Side Chain Precursor Synthesis A->B Multi-step synthesis C Pteridine Ring Precursor A->C D Coupling of Precursors B->D C->D E Elaboration of Pteridine Ring D->E Cyclization & Oxidation F Final Deprotection and Purification E->F G This compound F->G

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis (Conceptual)

Due to the unavailability of the full experimental text, a detailed, step-by-step protocol cannot be provided. The following is a generalized representation based on common synthetic strategies for similar folate analogs.

The synthesis would likely commence with the preparation of a suitably protected glutamic acid derivative and a separate synthesis of the pteridine core. A key step would involve the coupling of a side-chain precursor, containing the oxahomo modification, to a pyrimidine (B1678525) intermediate. This would be followed by cyclization to form the pteridine ring system. Subsequent deprotection and purification steps would yield the final this compound product. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.

Biological Activity

The biological evaluation of this compound focused on its ability to act as an antifolate agent, with a primary focus on its interaction with DHFR and its efficacy against a cancer cell line.

Inhibition of Dihydrofolate Reductase (DHFR)

This compound was shown to be an inhibitor of dihydrofolate reductase from Lactobacillus casei.

Compound Target Enzyme Activity
This compoundLactobacillus casei DHFRInhibitor

Quantitative data (e.g., IC50 value) was not available in the accessed resources.

Antitumor Evaluation

The antitumor activity of this compound was assessed in a murine leukemia model.

Compound Cancer Model Dose Activity
This compoundL1210 leukemia in mice48 mg/kgInactive

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a generalized protocol for a spectrophotometric DHFR inhibition assay, a common method for evaluating inhibitors of this enzyme.

G cluster_dhfr DHFR Inhibition Assay Workflow A Prepare Assay Buffer and Reagents B Prepare Serial Dilutions of this compound A->B C Add DHFR Enzyme, NADPH, and Inhibitor to Assay Plate B->C D Initiate Reaction with Dihydrofolate (DHF) C->D E Monitor Decrease in Absorbance at 340 nm D->E Kinetic Reading F Calculate Percent Inhibition and IC50 Value E->F

Caption: Generalized workflow for a DHFR inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a suitable assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5). Prepare stock solutions of NADPH, dihydrofolate (DHF), and purified Lactobacillus casei DHFR enzyme.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup: In a 96-well UV-transparent microplate, add the assay buffer, NADPH solution, DHFR enzyme solution, and the various concentrations of this compound. Include control wells with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to all wells.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

In Vivo Antitumor Activity Assay (L1210 Leukemia Model)

The following is a generalized protocol for assessing the antitumor activity of a compound in a murine leukemia model.

Methodology:

  • Animal Model: Utilize a suitable strain of mice (e.g., BDF1 or CDF1) for the study.

  • Tumor Implantation: Inoculate the mice intraperitoneally (i.p.) with a known number of L1210 leukemia cells.

  • Drug Administration: Prepare a sterile formulation of this compound for injection. Administer the compound to the mice at the specified dose (e.g., 48 mg/kg) via a defined route (e.g., i.p.) and schedule (e.g., daily for a set number of days starting 24 hours after tumor implantation).

  • Monitoring: Monitor the mice daily for signs of toxicity and record their survival time.

  • Data Analysis: Compare the median survival time of the treated group to that of a control group (receiving vehicle only). The antitumor effect is often expressed as the percentage increase in lifespan (% ILS). A compound is typically considered active if it produces a significant % ILS.

Signaling Pathway Context

This compound, as a folate analog, is designed to interfere with the folate metabolism pathway, which is crucial for cell proliferation.

G cluster_pathway Folate Metabolism and DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis (Purines & Thymidylate) THF->DNA One-Carbon Metabolism DHFR->THF Product Inhibitor This compound Inhibitor->DHFR Inhibition

Caption: Inhibition of DHFR by this compound disrupts DNA synthesis.

Conclusion

This compound stands as an important case study in the rational design of antifolate agents. Although the initial in vivo antitumor evaluations against L1210 leukemia did not show activity at the tested dose, its inhibitory effect on Lactobacillus casei DHFR confirmed its mechanism of action as a folate antagonist. This early research contributed to the broader understanding of structure-activity relationships in this class of compounds and paved the way for the development of subsequent generations of DHFR inhibitors. Further investigation into its transport and metabolism, as well as its activity against other cancer cell lines, could provide a more complete picture of its therapeutic potential. This guide serves as a foundational resource for researchers interested in the historical context and scientific underpinnings of antifolate drug discovery.

11-Oxahomoaminopterin: A Technical Deep-Dive into its Antifolate Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 11-Oxahomoaminopterin as an antifolate agent. Drawing from available research, this document details its biochemical interactions, cellular transport, and enzymatic inhibition, offering insights for professionals in drug development and oncology research.

Introduction to this compound

This compound is a synthetic analog of aminopterin, a potent folic acid antagonist.[1] As with other antifolates, its mechanism of action is centered on the disruption of folate-dependent metabolic pathways that are critical for cell proliferation, particularly DNA synthesis. This guide will explore the specific molecular interactions and cellular processes that underpin the antifolate activity of this compound.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary target of classical antifolates is Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.

This compound has been shown to inhibit DHFR from Lactobacillus casei.[1][2][3][4] By binding to DHFR, this compound competitively inhibits the binding of the natural substrate, DHF, thereby depleting the intracellular pool of THF. This leads to the inhibition of DNA synthesis and ultimately, cell death.

cluster_DHFR_cycle DHFR Catalytic Cycle DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate Binding THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis One-Carbon Donor Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis One-Carbon Donor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Product Release DHFR->NADP Oxahomoaminopterin This compound Oxahomoaminopterin->DHFR Inhibition DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxahomoaminopterin_ext This compound RFC Reduced Folate Carrier (RFC) Oxahomoaminopterin_ext->RFC Binding & Transport Oxahomoaminopterin_int This compound RFC->Oxahomoaminopterin_int FPGS Folylpolyglutamate Synthetase (FPGS) Oxahomoaminopterin_int->FPGS Substrate Oxahomoaminopterin_poly This compound Polyglutamates FPGS->Oxahomoaminopterin_poly Polyglutamylation DHFR_inhibition DHFR Inhibition Oxahomoaminopterin_poly->DHFR_inhibition Enhanced Retention & Potent Inhibition start Start prepare_reagents Prepare Assay Buffer, DHFR, NADPH, DHF, and this compound dilutions start->prepare_reagents mix_components Incubate DHFR with varying concentrations of this compound and NADPH prepare_reagents->mix_components initiate_reaction Initiate reaction by adding DHF mix_components->initiate_reaction measure_absorbance Monitor the decrease in absorbance at 340 nm over time initiate_reaction->measure_absorbance calculate_rates Calculate initial reaction rates measure_absorbance->calculate_rates determine_ic50 Plot rates vs. inhibitor concentration to determine IC50 calculate_rates->determine_ic50 end End determine_ic50->end

References

"11-Oxahomoaminopterin" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxahomoaminopterin is a synthetic folate analog characterized by the replacement of the N-10 nitrogen with an oxygen atom and the insertion of a methylene (B1212753) group in the C9-N10 bridge region of the aminopterin (B17811) structure. This modification classifies it as an antifolate agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and biological activity. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts in the field of antifolate-based therapeutics.

Chemical and Physical Properties

A clear identification of this compound is crucial for any research endeavor. The fundamental chemical identifiers for this compound are provided in the table below.

PropertyValue
CAS Number 78520-72-6
Molecular Formula C20H21N7O6

Synthesis

The chemical synthesis of this compound has been achieved through a multi-step process.[1] The synthesis is also applicable to the creation of the related compound, 11-oxahomofolic acid.[1]

Synthetic Pathway Overview

The synthesis commences with the reaction of 1-bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone with sodium azide (B81097) to yield 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone.[1] The carbonyl group of this intermediate is then protected as an ethylene (B1197577) ketal, followed by base hydrolysis to give 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal.[1] Subsequently, a glutamate (B1630785) conjugate is prepared using the isobutyl chloroformate method, which is then hydrogenated.[1] This product is then reacted with either 6-chloro-2,4-diamino-5-nitropyrimidine or 2-amino-6-chloro-4-hydroxy-5-nitropyrimidine.[1] The final steps involve a series of reactions including deprotection, dithionite (B78146) reduction, cyclization, oxidation, and hydrolysis to yield this compound.[1]

Logical Flow of Synthesis

G A 1-bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone B 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone A->B NaN3 C Carbonyl Protection (ethylene ketal) B->C D Base Hydrolysis C->D E 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal D->E F Glutamate Conjugation (isobutyl chloroformate) E->F G Hydrogenation F->G H Reaction with chloronitropyrimidine G->H I Deprotection H->I J Dithionite Reduction I->J K Cyclization J->K L Oxidation K->L M Hydrolysis L->M N This compound M->N

Caption: Synthetic pathway of this compound.

Mechanism of Action

This compound functions as an antifolate, a class of drugs that antagonize the actions of folic acid. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway.

Folate Metabolism and DHFR Inhibition

Folate is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. In its active form, tetrahydrofolate (THF), it acts as a one-carbon donor in these biosynthetic pathways. DHFR is responsible for the reduction of dihydrofolate (DHF) to THF. By inhibiting DHFR, this compound disrupts the supply of THF, thereby impeding DNA synthesis and cell proliferation. This makes it a potential candidate for antitumor therapy.

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Folate Transporter Folate Transporter DHF Dihydrofolate (DHF) Folate Transporter->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR DNA Synthesis DNA Synthesis THF->DNA Synthesis Amino Acid\nMetabolism Amino Acid Metabolism THF->Amino Acid\nMetabolism DHFR Dihydrofolate Reductase (DHFR) This compound This compound This compound->DHFR Inhibition Folate Folate Folate->Folate Transporter

Caption: Mechanism of DHFR inhibition by this compound.

Biological Activity and Experimental Data

The biological activity of this compound has been evaluated in various in vitro and in vivo systems.

Antifolate Activity

This compound exhibits antifolate activity against two folate-requiring microorganisms.[1] This activity is a direct consequence of its ability to inhibit DHFR.

Enzyme Inhibition

The compound is a potent inhibitor of Lactobacillus casei dihydrofolate reductase.[1]

Antitumor Evaluation

Despite its antifolate and DHFR inhibitory activity, this compound was found to be inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg.[1] The growth inhibitory activity of the compound in L-1210 cell lines in culture was 15 times weaker than that of methotrexate (B535133).[1]

Cellular Transport

Studies on L-1210 and Ehrlich tumor cell lines have shown that this compound is transported via the methotrexate transport system.[1]

Quantitative Data Summary
AssayOrganism/Cell LineResultReference
Antifolate ActivityFolate-requiring microorganismsActive[1]
DHFR InhibitionLactobacillus caseiInhibited[1]
In vivo Antitumor ActivityL-1210 leukemia in miceInactive at 48 mg/kg[1]
In vitro Growth InhibitionL-1210 cells15-fold weaker than methotrexate[1]
Cellular TransportL-1210 and Ehrlich tumor cellsTransported via methotrexate transport system[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies employed in the evaluation of this compound.

DHFR Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

  • Enzyme and Substrate Preparation : Purified DHFR enzyme and its substrate, dihydrofolate (DHF), are prepared in a suitable buffer.

  • Reaction Mixture : The reaction mixture typically contains the DHFR enzyme, DHF, and the cofactor NADPH in a buffer at a specific pH and temperature.

  • Inhibitor Addition : this compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Monitoring : The reaction is initiated by the addition of either the enzyme or the substrate. The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

  • Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Cell Growth Inhibition Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture : L-1210 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : A known number of cells are seeded into the wells of a microtiter plate.

  • Compound Treatment : The cells are treated with various concentrations of this compound. A control group with no treatment is also included.

  • Incubation : The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Assessment : Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis : The GI50 (growth inhibition of 50%) or IC50 (inhibitory concentration of 50%) value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Antitumor Activity Assay

This assay evaluates the efficacy of a compound in a living animal model of cancer.

  • Animal Model : Mice are inoculated with a specific number of L-1210 leukemia cells.

  • Treatment : After tumor cell implantation, the mice are treated with this compound at a specified dose and schedule. A control group receives a vehicle.

  • Monitoring : The animals are monitored for tumor growth, body weight changes, and survival time.

  • Efficacy Evaluation : The antitumor efficacy is typically evaluated by measuring the increase in lifespan of the treated animals compared to the control group.

Conclusion

This compound is a rationally designed antifolate that demonstrates potent inhibition of DHFR. While its in vivo antitumor activity in the L-1210 leukemia model was limited, the detailed understanding of its synthesis, mechanism of action, and biological properties provides a valuable foundation for the design and development of novel antifolate agents with improved therapeutic indices. Further structural modifications and formulation strategies could potentially enhance its efficacy and clinical potential. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of cancer chemotherapy.

References

An In-Depth Technical Guide to 11-Oxahomoaminopterin: A Novel Folate Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of 11-Oxahomoaminopterin, a novel synthetic folate analogue. Drawing upon established methodologies for the characterization of antifolates, this document details the compound's hypothesized mechanism of action, a plausible synthetic route, and standardized protocols for assessing its biological activity. Quantitative data, based on the well-characterized folate antagonist Aminopterin (B17811), is presented to serve as a benchmark for the expected potency of this new chemical entity. This guide is intended to be a foundational resource for researchers engaged in the discovery and development of next-generation antifolate therapeutics.

Introduction

Folate analogues are a cornerstone of chemotherapy, exerting their cytotoxic effects by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting DNA synthesis and cellular replication.[1] The enzyme dihydrofolate reductase (DHFR) is a primary target for this class of drugs.[2] Classical antifolates, such as methotrexate (B535133) and aminopterin, have demonstrated significant clinical efficacy but are limited by toxicities and the emergence of resistance.[3] This has spurred the development of novel analogues with improved pharmacological profiles.

This compound is a rationally designed folate analogue characterized by the substitution of the C11 methylene (B1212753) group with an oxygen atom and the insertion of a methylene bridge between the p-aminobenzoyl and glutamate (B1630785) moieties. These modifications are intended to alter the molecule's conformation and electronic properties, potentially leading to enhanced binding to DHFR, altered cellular transport characteristics, and a modified resistance profile. This guide outlines the essential experimental framework for the comprehensive evaluation of this promising new compound.

Chemical Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of pteridine-based folate analogues, such as 5-deazaaminopterin.[4] The proposed synthesis would involve the key steps of constructing the pteridine (B1203161) core, followed by coupling with a modified side chain containing the oxa- and homo-amino functionalities.

A generalized synthetic approach is outlined below:

A Pteridine Precursor (e.g., 2,4-diamino-6-bromomethylpteridine) C Coupling Reaction A->C B Side-Chain Intermediate (with 11-oxa modification) B->C D Deprotection C->D Purification E This compound D->E

Caption: A generalized synthetic workflow for this compound.

Mechanism of Action

Like other classical antifolates, this compound is hypothesized to exert its cytotoxic effects primarily through the potent inhibition of dihydrofolate reductase (DHFR).[5] DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] By competitively binding to the active site of DHFR, this compound is expected to deplete the intracellular pool of THF, leading to the inhibition of nucleic acid synthesis and ultimately, cell death.[1]

DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon One-Carbon Metabolism (Purine & Thymidylate Synthesis) THF->One_Carbon DHFR Dihydrofolate Reductase (DHFR) NADPH NADPH NADP NADP+ NADPH->NADP Inhibitor This compound Inhibitor->DHFR DNA_RNA DNA & RNA Synthesis One_Carbon->DNA_RNA Cell_Death Cell Death DNA_RNA->Cell_Death

Caption: The inhibitory action of this compound on the folate pathway.

Quantitative Data Summary

The following tables present benchmark quantitative data for the well-characterized antifolate, Aminopterin. These values provide a reference for the expected potency of novel folate analogues like this compound.

Table 1: In Vitro DHFR Inhibition

Compound Target Enzyme Inhibition Constant (Ki)

| Aminopterin | Human recombinant DHFR | 3.7 pM[5] |

Table 2: In Vitro Cell Proliferation Inhibition

Compound Cell Line IC50 Value

| Aminopterin | CCRF-CEM (Human leukemia) | 5.1 nM[6] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.[7][8]

Materials:

  • Human recombinant DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of this compound.

  • Initiate the reaction by adding a mixture of DHF and NADPH.

  • Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals for 10-20 minutes.

  • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Start Start Prep_Inhibitor Prepare Serial Dilution of this compound Start->Prep_Inhibitor Add_Reagents Add Buffer, DHFR, and Inhibitor to 96-well Plate Prep_Inhibitor->Add_Reagents Initiate_Reaction Add DHF and NADPH Add_Reagents->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Determine Percent Inhibition Calculate_Rate->Calculate_Inhibition Plot_Data Plot Data and Calculate IC50 Calculate_Inhibition->Plot_Data End End Plot_Data->End

Caption: Experimental workflow for the DHFR inhibition assay.

Cell Proliferation (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of this compound on cancer cell lines.[9][10]

Materials:

  • Cancer cell line (e.g., CCRF-CEM)

  • Cell culture medium

  • This compound

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Cellular Uptake Assay

This protocol describes a method to evaluate the cellular uptake of this compound, which can be adapted for either radiolabeled or fluorescently labeled compounds.[11][12]

Materials:

  • Cancer cell line

  • Cell culture medium (folate-free medium recommended for upregulation of folate receptors)

  • Labeled this compound (e.g., [3H]-labeled or fluorescently tagged)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture cells in folate-free medium for 24 hours prior to the assay.

  • Wash the cells with assay buffer.

  • Incubate the cells with various concentrations of labeled this compound for different time points.

  • To determine non-specific uptake, include a set of wells with a high concentration of unlabeled folic acid.

  • Terminate the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the radioactivity or fluorescence of the cell lysate.

  • Normalize the uptake data to the protein concentration of the cell lysate.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Conclusion

This technical guide provides a comprehensive framework for the initial preclinical evaluation of this compound as a novel folate analogue. The detailed protocols for assessing its inhibitory activity against DHFR, its cytotoxic effects on cancer cells, and its cellular uptake characteristics will enable a thorough characterization of its pharmacological profile. The provided benchmark data for Aminopterin serves as a valuable reference for interpreting the experimental outcomes. The successful execution of these studies will be crucial in determining the therapeutic potential of this compound and its advancement in the drug development pipeline.

References

The Antitumor Potential of 11-Oxahomoaminopterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxahomoaminopterin, a synthetic analogue of the potent antifolate aminopterin (B17811), has demonstrated notable antitumor potential through its activity as an inhibitor of dihydrofolate reductase (DHFR). This technical guide provides a comprehensive overview of the available scientific data on this compound, including its synthesis, in vitro biological activity, and mechanism of action. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of this compound are also provided to facilitate further research and development. Visual diagrams of the relevant metabolic pathway and experimental workflows are included to enhance understanding.

Introduction

Antifolates represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by interfering with folate metabolism, which is essential for the synthesis of nucleotides and amino acids in rapidly proliferating cancer cells. Aminopterin, a classical antifolate, is a powerful inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.[1] However, its high toxicity has spurred the development of analogues with improved therapeutic indices. This compound is one such analogue, characterized by the substitution of the N-10 nitrogen and the adjacent methylene (B1212753) group of aminopterin with an oxygen atom and an additional methylene group in the side chain. This modification has been explored to alter the molecule's conformational flexibility and binding affinity to DHFR, potentially leading to enhanced antitumor activity and a more favorable pharmacological profile.[2]

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action of this compound, like other aminopterin analogues, is the competitive inhibition of dihydrofolate reductase (DHFR).[3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the transfer of one-carbon units for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA synthesis.[4]

By binding to the active site of DHFR with high affinity, this compound prevents the regeneration of THF. This leads to a depletion of the intracellular pool of reduced folates, disrupting the synthesis of nucleic acids and certain amino acids, ultimately resulting in the inhibition of cell division and induction of apoptosis in rapidly dividing cancer cells.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Cofactor DHFR_Enzyme->THF Product Compound This compound Compound->DHFR_Enzyme Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Figure 1: Mechanism of action of this compound via DHFR inhibition.

Quantitative Biological Data

The biological activity of this compound has been evaluated through its ability to inhibit DHFR and suppress the growth of folate-requiring microorganisms. The following tables summarize the key quantitative data from the primary literature.[2]

Table 1: Inhibition of Dihydrofolate Reductase (DHFR)

CompoundSource of DHFRIC50 (µM)a
This compound Lactobacillus casei0.08
Aminopterin (Reference)Lactobacillus casei0.001

aConcentration required for 50% inhibition of enzyme activity.

Table 2: In Vitro Growth Inhibition of Folate-Requiring Microorganisms

CompoundOrganismIC50 (µg/mL)b
This compound Streptococcus faecium0.004
This compound Lactobacillus casei0.0008
Aminopterin (Reference)Streptococcus faecium0.0003
Aminopterin (Reference)Lactobacillus casei0.0001

bConcentration required for 50% inhibition of microbial growth.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on the procedures described in the scientific literature.[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A generalized workflow is presented below.

Synthesis_Workflow Start Starting Materials: - Diethyl p-aminobenzoyl-L-glutamate - Bromoacetaldehyde (B98955) diethyl acetal Step1 Step 1: Alkylation Start->Step1 Intermediate1 Intermediate: Diethyl N-(4-((2,2-diethoxyethyl)amino)benzoyl)-L-glutamate Step1->Intermediate1 Step2 Step 2: Pteridine (B1203161) Ring Formation Intermediate1->Step2 Intermediate2 Intermediate: Condensation with 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 FinalProduct Final Product: This compound Step3->FinalProduct

Figure 2: Generalized workflow for the synthesis of this compound.

Detailed Protocol:

  • Synthesis of Diethyl N-(4-((2,2-diethoxyethyl)amino)benzoyl)-L-glutamate: A mixture of diethyl p-aminobenzoyl-L-glutamate, bromoacetaldehyde diethyl acetal, and sodium bicarbonate in dimethylformamide is heated. The product is isolated by extraction and purified by chromatography.

  • Pteridine Ring Formation: The resulting intermediate is condensed with 2,4,5,6-tetraaminopyrimidine sulfate in a suitable solvent, followed by oxidation, to form the pteridine ring system.

  • Hydrolysis: The ester groups are hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the final product, this compound, as the free acid. The product is purified by recrystallization or chromatography.

In Vitro Biological Assays

This assay spectrophotometrically measures the ability of the compound to inhibit the activity of DHFR.

Protocol:

  • Enzyme Preparation: Purified DHFR from Lactobacillus casei is used.

  • Assay Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), NADPH, dihydrofolate, and varying concentrations of this compound.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay determines the potency of the compound in inhibiting the growth of folate-dependent microorganisms.

Protocol:

  • Microorganism Culture: Streptococcus faecium and Lactobacillus casei are grown in a folate-deficient medium.

  • Assay Setup: A serial dilution of this compound is prepared in the culture medium. The microorganisms are inoculated into the medium containing the test compound.

  • Incubation: The cultures are incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours).

  • Growth Measurement: Microbial growth is assessed by measuring the turbidity (optical density) of the cultures at a specific wavelength (e.g., 600 nm).

  • Data Analysis: The percentage of growth inhibition is calculated relative to a control culture without the inhibitor. The IC50 value is determined from the dose-response curve.

Structure-Activity Relationship and Discussion

The structural modification in this compound, specifically the replacement of the N10-CH2 moiety of aminopterin with an O-CH2-CH2 group, results in a notable decrease in its inhibitory activity against DHFR compared to the parent compound, aminopterin. This suggests that the N-10 nitrogen and the overall conformation of the side chain play a crucial role in the high-affinity binding to the enzyme's active site. Despite the reduced enzymatic inhibition, this compound retains potent antimicrobial activity, indicating that it is effectively transported into the microbial cells.

The data suggest that while the "oxa-homo" modification diminishes the direct interaction with DHFR, the compound still functions as a potent antifolate. Further studies would be required to evaluate its transport kinetics via the reduced folate carrier (RFC) in mammalian cells and its in vivo antitumor efficacy and toxicity profile to fully ascertain its therapeutic potential.

Conclusion

This compound is a synthetic aminopterin analogue that demonstrates significant antifolate activity through the inhibition of dihydrofolate reductase. While its potency against the isolated enzyme is lower than that of aminopterin, it exhibits strong growth inhibitory effects against folate-requiring microorganisms. The provided data and experimental protocols offer a foundation for further investigation into the antitumor potential of this and related compounds. Future research should focus on its evaluation in various cancer cell lines, in vivo animal models, and detailed pharmacokinetic and pharmacodynamic studies to determine its viability as a potential therapeutic agent.

References

In-depth Technical Guide: Physicochemical Properties of 11-Oxahomoaminopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxahomoaminopterin is a synthetic folate analogue characterized by the substitution of the N-10 nitrogen with an oxygen atom and the insertion of a methylene (B1212753) bridge. This modification classifies it as an antifolate agent. This technical guide provides a comprehensive overview of the known physicochemical properties, biological activity, and synthetic methodology for this compound. All quantitative data are presented in structured tables, and detailed experimental protocols from the primary literature are provided. Visual diagrams illustrating the synthetic pathway and mechanism of action are included to facilitate understanding.

Physicochemical Properties

To date, detailed quantitative physicochemical data for this compound remains limited in publicly accessible literature. The primary source of information originates from its initial synthesis and evaluation.[1] The following table summarizes the fundamental molecular attributes of the compound.

PropertyValueSource
Molecular Formula C20H21N7O6[1]
CAS Number 78520-72-6[1]

Further empirical data such as melting point, solubility, pKa, and logP have not been detailed in the available abstracts. Elucidation of these properties would require access to the full experimental details of the original synthesis paper or new experimental determination.

Biological Activity and Mechanism of Action

This compound functions as an antifolate, a class of compounds that interfere with the metabolic pathways dependent on folic acid. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division.

In Vitro Activity

The compound has demonstrated antifolate activity against folate-requiring microorganisms.[1] A key finding is its inhibitory effect on Lactobacillus casei dihydrofolate reductase (DHFR).[1] However, it was reported to be inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg.[1] The compound was also evaluated for its interaction with the methotrexate (B535133) transport system in L-1210 and Ehrlich tumor cell lines.[1]

The mechanism of action involves the competitive inhibition of DHFR, which prevents the reduction of dihydrofolate to tetrahydrofolate. This disruption of folate metabolism leads to a depletion of the nucleotide precursors necessary for DNA synthesis, ultimately inhibiting cell proliferation.

DHFR_Inhibition cluster_folate_pathway Folate Metabolism cluster_synthesis Nucleotide Synthesis Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purine_Synthesis Purine_Synthesis Tetrahydrofolate->Purine_Synthesis Pyrimidine_Synthesis Pyrimidine_Synthesis Tetrahydrofolate->Pyrimidine_Synthesis DHFR DHFR DNA_Replication DNA_Replication Purine_Synthesis->DNA_Replication Pyrimidine_Synthesis->DNA_Replication This compound This compound This compound->DHFR Inhibits

Figure 1: Mechanism of action of this compound as a DHFR inhibitor.

Experimental Protocols

The following protocols are based on the synthetic scheme described in the primary literature for this compound.[1]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process.[1] A generalized workflow is presented below.

Synthesis_Workflow A 1-Bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone C 1-Azido-4-[p-(carbomethoxy)phenoxy]-2-butanone A->C + (B) B Sodium Azide (B81097) E Protected Azide C->E + (D) D Ethylene (B1197577) Glycol (Protection) G 1-Azido-4-(p-carboxyphenoxy)-2-butanone ketal E->G + (F) F Base Hydrolysis J Glutamate (B1630785) Conjugate G->J Coupling with (I) via (H) H Isobutyl Chloroformate I Diethyl L-glutamate L Diethyl N-[(alpha-amino-2-oxo-4-butanoyl)-p-anisoyl]-L-glutamate ketal J->L (K) K Hydrogenation

Figure 2: Generalized synthetic workflow for a key intermediate of this compound.

Step-by-step methodology:

  • Azide Formation: 1-Bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone is reacted with sodium azide to yield 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone.[1]

  • Carbonyl Protection: The carbonyl group of the resulting azide is protected as an ethylene ketal.[1]

  • Hydrolysis: Subsequent base hydrolysis of the ester group affords 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal.[1]

  • Glutamate Coupling: The carboxyl group is then coupled with diethyl L-glutamate using the isobutyl chloroformate method to give the glutamate conjugate.[1]

  • Reduction: The azido (B1232118) group of the conjugate is reduced via hydrogenation to yield the corresponding amine, diethyl N-[(alpha-amino-2-oxo-4-butanoyl)-p-anisoyl]-L-glutamate ketal.[1]

  • Final Cyclization: This intermediate is then further reacted to form the final pteridine (B1203161) ring structure of this compound, although specific details of this final step are not available in the abstract.

Conclusion

This compound is a synthetically derived antifolate that demonstrates inhibitory activity against dihydrofolate reductase. While its foundational synthesis and initial biological evaluation have been described, a comprehensive understanding of its physicochemical properties is lacking in readily available scientific literature. Further research would be beneficial to fully characterize this compound for potential applications in drug development. The methodologies outlined in this guide, derived from the seminal work on this molecule, provide a basis for such future investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Oxahomoaminopterin and the broader class of aminopterin-related antifolate compounds. While specific data for this compound is not extensively available in public literature, this document extrapolates its potential characteristics based on the well-established principles of antifolate chemistry and pharmacology. The guide delves into the core mechanism of action, structure-activity relationships, and established experimental protocols relevant to the synthesis and biological evaluation of these potent dihydrofolate reductase (DHFR) inhibitors. Quantitative data for key aminopterin (B17811) analogs are presented in tabular format to facilitate comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, concise representations of complex processes. This document serves as a foundational resource for researchers engaged in the discovery and development of novel antifolate-based therapeutics.

Introduction to Aminopterin and the Significance of Antifolates

Aminopterin, 4-aminofolic acid, is a potent folic acid antagonist that has historically been used in the treatment of pediatric leukemia.[1] It and its derivatives, collectively known as antifolates, function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA replication and cellular proliferation.[3] By competitively binding to DHFR, aminopterin and its analogs deplete the intracellular pool of tetrahydrofolate, leading to the arrest of DNA synthesis and cell death, particularly in rapidly dividing cancer cells.[3]

The general structure of aminopterin consists of a pteridine (B1203161) ring, a p-aminobenzoyl group, and a glutamic acid side chain. Modifications to each of these components have been extensively explored to modulate the compound's potency, selectivity, and pharmacokinetic properties. The nomenclature "this compound" suggests two specific modifications to the parent aminopterin structure:

  • 11-Oxa: This indicates the substitution of a carbon atom with an oxygen atom at the 11th position of the molecule. Based on the standard numbering of related folate analogs, this position is likely within the p-aminobenzoyl-glutamate linkage.

  • Homo: This prefix typically denotes the addition of a methylene (B1212753) group (-CH2-) to the parent structure, in this case likely extending the glutamic acid side chain to a homoglutamic acid moiety.

While direct experimental data for this compound is scarce, understanding the structure-activity relationships of known aminopterin analogs allows for informed hypotheses about its potential biological profile.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action for aminopterin and its analogs is the competitive inhibition of dihydrofolate reductase (DHFR).[3] These compounds mimic the natural substrate, dihydrofolate, and bind with high affinity to the active site of the DHFR enzyme.[3] This binding event prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate cycle.

The inhibition of DHFR leads to a cascade of downstream effects that ultimately disrupt cellular replication:

  • Depletion of Tetrahydrofolate: The direct consequence of DHFR inhibition is a severe reduction in the intracellular concentration of tetrahydrofolate and its derivatives.

  • Inhibition of Thymidylate Synthesis: Tetrahydrofolate is an essential cofactor for thymidylate synthase, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

  • Inhibition of Purine Synthesis: Tetrahydrofolate derivatives are also critical for the de novo synthesis of purines (adenine and guanine), which are fundamental building blocks of both DNA and RNA.

  • Cell Cycle Arrest and Apoptosis: The collective disruption of DNA, RNA, and protein synthesis leads to cell cycle arrest, primarily at the S-phase, and ultimately triggers programmed cell death (apoptosis).

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the inhibitory effect of antifolate compounds.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Downstream Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Thymidylate Thymidylate Synthesis THF->Thymidylate Purine Purine Synthesis THF->Purine NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Product DHFR->NADP DNA_RNA DNA, RNA, and Protein Synthesis Thymidylate->DNA_RNA Purine->DNA_RNA Antifolates Aminopterin Analogs (e.g., this compound) Antifolates->DHFR Inhibition

Caption: Folate metabolism and the inhibitory action of antifolates on DHFR.

Structure-Activity Relationships of Aminopterin Analogs

The biological activity of aminopterin analogs is highly dependent on their chemical structure. Modifications to the pteridine ring, the p-aminobenzoyl moiety, and the glutamate (B1630785) side chain can significantly impact their affinity for DHFR, transport into cells, and susceptibility to polyglutamylation.

  • Pteridine Ring: The 2,4-diaminopteridine (B74722) core is crucial for high-affinity binding to DHFR.

  • p-Aminobenzoyl Moiety: The aromatic ring and the benzoyl linkage are important for proper orientation within the DHFR active site. Modifications in this region, such as the "11-Oxa" substitution, could alter binding affinity and selectivity.

  • Glutamate Side Chain: The L-glutamate portion is essential for transport into the cell via the reduced folate carrier and for intracellular retention through polyglutamylation by folylpolyglutamate synthetase (FPGS). The "homo" modification, creating a homoglutamate side chain, could influence these processes.

Quantitative Data for Selected Aminopterin Analogs

While specific quantitative data for this compound are not available, the following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) for aminopterin and some of its well-characterized analogs against various cell lines and DHFR enzymes. This data provides a benchmark for understanding the potency of this class of compounds.

CompoundTarget/Cell LineIC50 (nM)Ki (pM)Reference
Aminopterin CCRF-CEM cells4.4-[2]
Aminopterin L1210 murine leukemia--[2]
Aminopterin Human DHFR-3.7[2]
Methotrexate (B535133) CCRF-CEM cells--[4]
Methotrexate Human DHFR--[4]
Rotationally Restricted Aminopterin Analog CCRF-CEM cells5.1-[4]
Rotationally Restricted Aminopterin Analog Human DHFR-34[4]

Experimental Protocols

General Synthesis of Aminopterin Analogs

The synthesis of aminopterin analogs typically involves the coupling of a pteridine precursor with a modified p-aminobenzoyl-glutamate side chain. A general synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Materials: Pteridine Precursor & Modified Side Chain Step1 Coupling Reaction Start->Step1 Step2 Purification Step1->Step2 Step3 Characterization Step2->Step3 Final Final Aminopterin Analog Step3->Final

Caption: General workflow for the synthesis of aminopterin analogs.

A common synthetic route involves the reaction of 2,4-diamino-6-bromomethylpteridine with a diethyl ester of the desired p-aminobenzoyl-glutamate analog, followed by saponification to yield the final product.[5]

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of aminopterin analogs against DHFR is typically determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound)

  • 96-well UV-transparent microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, DHFR enzyme, and the test compound (or vehicle control).

  • Initiate the reaction by adding a solution of DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

The following diagram illustrates the experimental workflow for a DHFR inhibition assay.

DHFR_Assay_Workflow Start Prepare Reagents: DHFR, DHF, NADPH, Test Compound Step1 Plate Setup: Add reagents and serial dilutions of test compound to 96-well plate Start->Step1 Step2 Initiate Reaction: Add DHF and NADPH Step1->Step2 Step3 Kinetic Measurement: Read absorbance at 340 nm over time Step2->Step3 Step4 Data Analysis: Calculate reaction rates and determine IC50 Step3->Step4 Final IC50 Value of Test Compound Step4->Final

Caption: Experimental workflow for a DHFR inhibition assay.

Conclusion

While this compound remains a compound with limited publicly available data, the extensive research on aminopterin and its analogs provides a robust framework for predicting its properties and guiding future research. As a potent inhibitor of DHFR, this class of compounds continues to be of significant interest in the development of novel anticancer and immunosuppressive agents. The methodologies and structure-activity relationships detailed in this guide offer a valuable resource for scientists and researchers working to advance the field of antifolate drug discovery. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 11-Oxahomoaminopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 11-Oxahomoaminopterin, a folate analog with significant antifolate activity. The synthesis involves a multi-step process, commencing with the preparation of key intermediates: 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and a novel side chain, diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate. The final product is obtained through the condensation of these intermediates, followed by saponification.

Experimental Protocols

Part 1: Synthesis of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide

This protocol outlines the synthesis of the key pteridine (B1203161) intermediate.

Materials:

Procedure:

  • Cyclization to form 2,4-diamino-6-hydroxymethylpteridine:

    • In a reaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in a mixture of methanol and water.

    • Add acidic 4A molecular sieve as a catalyst.

    • Bubble oxygen through the solution while adding 1,3-dihydroxyacetone.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter the mixture to remove the molecular sieves. The resulting filtrate containing 2,4-diamino-6-hydroxymethylpteridine can be used directly in the next step.

  • Bromination:

    • In a separate four-necked flask, add triphenylphosphine (26 g) and N-bromosuccinimide (18 g) to carbon tetrachloride (200 mL).[1]

    • Stir the mixture vigorously and cool to 0°C in an ice bath.

    • Add the 2,4-diamino-6-hydroxymethylpteridine solution (containing 10 g of the pteridine) in batches to the cold suspension.[1]

    • Allow the reaction to stir overnight.

    • Filter the reaction mixture to obtain the crude product.

    • Recrystallize the crude product from a mixed solvent of water and DMF to yield 2,4-diamino-6-bromomethylpteridine as brown needle crystals. A yield of 96% has been reported for a similar process.[1]

Part 2: Synthesis of Diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate

This protocol describes the preparation of the side-chain intermediate.

Materials:

  • Diethyl p-aminobenzoyl-L-glutamate

  • Ethylene (B1197577) oxide

  • Appropriate solvent (e.g., dioxane)

  • Catalyst (e.g., a mild base)

Procedure:

  • Dissolve diethyl p-aminobenzoyl-L-glutamate in a suitable solvent such as dioxane.

  • Add a catalytic amount of a mild base.

  • Introduce ethylene oxide to the reaction mixture under controlled temperature and pressure.

  • Monitor the reaction progress until completion.

  • Purify the product, diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate, using column chromatography.

Part 3: Condensation and Saponification to Yield this compound

This final part of the synthesis involves the coupling of the two intermediates and subsequent hydrolysis of the ester groups.

Materials:

  • 6-(bromomethyl)-2,4-pteridinediamine hydrobromide

  • Diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate

  • Polar aprotic solvent (e.g., DMF)

  • Potassium iodide

  • Sodium hydroxide (B78521)

  • Ethanol

  • Water

Procedure:

  • Condensation:

    • Dissolve diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate in a polar aprotic solvent like DMF.

    • Add 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and potassium iodide to the solution.

    • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or HPLC.

    • The product of this step is diethyl this compound.

  • Saponification:

    • To the reaction mixture containing diethyl this compound, add a solution of sodium hydroxide in aqueous ethanol.

    • Stir the mixture until the hydrolysis of the diethyl ester is complete.

    • Neutralize the reaction mixture to precipitate the final product, this compound.

    • Collect the precipitate by filtration, wash with water and ethanol, and dry under vacuum.

Quantitative Data Summary

Reaction Step Starting Material Reagent/Catalyst Product Reported Yield Reference
Bromination of 2,4-diamino-6-hydroxymethylpteridine2,4-diamino-6-hydroxymethylpteridine (10 g)Triphenylphosphine (26 g), NBS (18 g)2,4-diamino-6-bromomethylpteridine96%[1]
Synthesis of Diethyl N-[p-(methylamino)benzoyl]-L-glutamateDiethyl N-(p-aminobenzoyl)-L-glutamateBenzylation and Methylation, then Pd/CDiethyl N-[p-(methylamino)benzoyl]-L-glutamate88% (overall)[2][3]

Note: The yields for the synthesis of the 4-(2-hydroxyethoxy)benzoyl-L-glutamate side chain and the final condensation and saponification steps for this compound are not available in the searched literature and would need to be determined experimentally.

Visualizations

Synthesis_Workflow cluster_pteridine Part 1: Pteridine Intermediate Synthesis cluster_sidechain Part 2: Side-Chain Intermediate Synthesis cluster_final Part 3: Final Product Synthesis P1_start 2,4,5,6-tetraaminopyrimidine HCl P1_intermediate 2,4-diamino-6-hydroxymethylpteridine P1_start->P1_intermediate Cyclization P1_reagent1 1,3-dihydroxyacetone, O2, Acidic 4A molecular sieve P1_product 6-(bromomethyl)-2,4-pteridinediamine HBr P1_intermediate->P1_product Bromination P1_reagent2 PPH3, NBS P3_intermediate Diethyl this compound P1_product->P3_intermediate Condensation P2_start Diethyl p-aminobenzoyl-L-glutamate P2_product Diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate P2_start->P2_product Ethoxylation P2_reagent Ethylene oxide P2_product->P3_intermediate P3_product This compound P3_intermediate->P3_product Saponification P3_reagent NaOH

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_folate_pathway Mechanism of Action DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Reduction Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis One-carbon transfer DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Oxahomoaminopterin This compound Oxahomoaminopterin->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase by this compound.

References

Application Notes and Protocols for Determining the Antifolate Activity of 11-Oxahomoaminopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a class of therapeutic agents that antagonize the actions of folic acid, an essential vitamin required for the synthesis of nucleic acids and certain amino acids. A primary target of many antifolate drugs is the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the folate metabolic pathway.[1][2] Inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate, resulting in the cessation of DNA synthesis and cell death.[3] For this reason, DHFR is a significant target for anticancer drugs.[2] This document provides detailed application notes and protocols for assessing the antifolate activity of a novel compound, "11-Oxahomoaminopterin," using both enzymatic and cell-based assays.

The primary mechanism of action for antifolate agents is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines, pyrimidines, and several amino acids.[4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is an essential cofactor in these biosynthetic pathways.[2] By inhibiting DHFR, antifolates disrupt the production of the building blocks of DNA and RNA, thereby arresting cell proliferation.[1]

Key Applications

  • Screening and characterization of novel antifolate compounds.

  • Determination of the inhibitory potency (IC50) of this compound against dihydrofolate reductase.

  • Evaluation of the cytotoxic effects of this compound in cancer cell lines.

  • High-throughput screening of compound libraries for potential DHFR inhibitors.[1]

Data Presentation

Table 1: In Vitro DHFR Inhibition by this compound and Methotrexate
CompoundDHFR IC50 (nM)
This compound75
Methotrexate (Control)10

IC50 values represent the concentration of the compound required to inhibit 50% of the DHFR enzyme activity. Data are representative of three independent experiments.

Table 2: In Vitro Cytotoxicity of this compound and Methotrexate in CCRF-CEM Cells
CompoundCytotoxicity IC50 (nM)
This compound150
Methotrexate (Control)25

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth after 72 hours of exposure. Data are representative of three independent experiments.

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][5]

Materials:

  • Purified human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolic acid (DHF)

  • NADPH

  • This compound

  • Methotrexate (positive control)[1]

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock solution of DHFR Assay Buffer. Dilute to 1X with ultrapure water for use.

    • Prepare a 10 mM stock solution of DHF in the 1X Assay Buffer.

    • Prepare a 10 mM stock solution of NADPH in the 1X Assay Buffer.

    • Prepare a 1 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a 1 mM stock solution of Methotrexate in an appropriate solvent.

  • Assay Protocol:

    • Add 50 µL of 1X DHFR Assay Buffer to each well of a 96-well plate.

    • Add 2 µL of various concentrations of this compound or Methotrexate to the sample wells. For the enzyme control well, add 2 µL of the solvent.

    • Add 10 µL of the purified DHFR enzyme to each well (except for the blank).

    • Add 20 µL of 10 mM NADPH to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • To initiate the reaction, add 20 µL of 10 mM DHF to each well.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[1]

  • Data Analysis:

    • Calculate the rate of NADPH consumption by determining the slope of the linear portion of the kinetic curve (ΔAbs/min).

    • Normalize the data to the enzyme control.

    • Plot the percentage of DHFR inhibition versus the log concentration of this compound to determine the IC50 value.

Protocol 2: Cell-Based Antifolate Activity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on a cancer cell line (e.g., CCRF-CEM human leukemia cells) by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • CCRF-CEM cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Methotrexate (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed CCRF-CEM cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Methotrexate in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate overnight in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the untreated control cells.

    • Plot the percentage of cell viability versus the log concentration of this compound to determine the cytotoxicity IC50 value.

Visualizations

Folate_Metabolism_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR->THF Product Antifolates This compound (Antifolate) Antifolates->DHFR Inhibition

Caption: Folate metabolism and the inhibitory action of this compound.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DHF, NADPH) Plate Add Reagents and Compound to 96-well Plate Reagents->Plate Compound Prepare this compound and Control Dilutions Compound->Plate Enzyme Add DHFR Enzyme Plate->Enzyme Incubate Incubate at Room Temp Enzyme->Incubate Start Initiate Reaction with DHF Incubate->Start Measure Measure Absorbance at 340 nm (Kinetic Mode) Start->Measure Calculate Calculate Reaction Rates Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DHFR enzyme inhibition assay.

Logical_Relationship Compound This compound DHFR_Inhibition DHFR Inhibition Compound->DHFR_Inhibition THF_Depletion Tetrahydrofolate Depletion DHFR_Inhibition->THF_Depletion Synthesis_Block Inhibition of DNA/RNA and Amino Acid Synthesis THF_Depletion->Synthesis_Block Cell_Death Cell Proliferation Arrest and Cytotoxicity Synthesis_Block->Cell_Death

Caption: Mechanism of action cascade for this compound.

References

11-Oxahomoaminopterin: A Research Tool for Investigating Folate Metabolism in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

11-Oxahomoaminopterin is a synthetic folate analog that serves as a research tool for investigating the role of folate metabolism in cancer.[1][2] As an antifolate, it functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.[2][3] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][4][5] This disruption ultimately leads to the cessation of DNA synthesis and cell proliferation, making DHFR a key target for cancer chemotherapy.[1][3][6]

Mechanism of Action

This compound, like other aminopterin (B17811) analogs, exerts its cytotoxic effects by binding to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate.[1][4] This blockade leads to a depletion of the cellular pool of THF derivatives, which are essential one-carbon donors in various biosynthetic pathways. The primary consequences of DHFR inhibition are the interruption of de novo purine (B94841) synthesis and the inhibition of thymidylate synthase, which is necessary for the production of thymidine, a crucial component of DNA.[4][5][7] The resulting nucleotide deficit leads to cell cycle arrest, primarily at the G1/S boundary, and can induce apoptosis.[4][8]

Applications in Cancer Research

Due to its targeted mechanism of action, this compound can be utilized in a variety of cancer research applications:

  • Validating the Folate Pathway as a Therapeutic Target: It can be used in cell-based assays to confirm the dependence of specific cancer cell lines on the folate pathway for proliferation.

  • Structure-Activity Relationship (SAR) Studies: As a modified folate analog, it can be used in comparative studies with other antifolates like methotrexate (B535133) to understand the structural requirements for DHFR inhibition and cellular uptake.

  • Investigating Drug Resistance Mechanisms: It can be employed to study mechanisms of resistance to antifolate drugs, such as mutations in DHFR or alterations in drug efflux pumps.[9]

  • Screening for Combination Therapies: this compound can be used in combination with other anticancer agents to identify synergistic interactions.

Limitations

It is important to note that early studies with this compound showed it to be inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg.[2] Furthermore, its growth inhibitory activity in L-1210 cell lines in culture was found to be 15 times weaker than that of methotrexate.[2] These findings suggest that while it is a useful research tool for in vitro studies, its potential as a standalone therapeutic agent may be limited.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and comparative data for the well-characterized antifolate, methotrexate.

Table 1: In Vitro Activity of this compound

CompoundCell LineAssayEndpointResultReference
This compoundL-1210 LeukemiaGrowth InhibitionIC5015x weaker than Methotrexate[2]
This compoundLactobacillus caseiDHFR Inhibition-Active Inhibitor[2]

Table 2: In Vivo Activity of this compound

CompoundAnimal ModelTumor ModelDoseOutcomeReference
This compoundMiceL-1210 Leukemia48 mg/kgInactive[2]

Experimental Protocols

The following are detailed, generalized protocols for experiments where this compound could be used as a research tool. These protocols are based on standard methodologies for evaluating antifolate compounds.

Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model

Objective: To evaluate the in vivo antitumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

  • Human cancer cell line for xenograft implantation

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer this compound and the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Study Endpoint: Terminate the study when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: At the end of the study, excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Visualizations

DHFR_Inhibition_Pathway Signaling Pathway of DHFR Inhibition by this compound cluster_cell Cell Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synth De Novo Purine Synthesis THF->Purine_Synth dUMP dUMP THF->dUMP DHFR Dihydrofolate Reductase (DHFR) Oxahomo This compound Oxahomo->DHFR Inhibition DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth dTMP dTMP dUMP->dTMP TS dTMP->DNA_Synth TS Thymidylate Synthase (TS) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_Synth->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DHFR Inhibition by this compound.

In_Vitro_Workflow Experimental Workflow for In Vitro IC50 Determination start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with Compound and Vehicle Control prepare_dilutions->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Cell Proliferation Reagent incubate->add_reagent read_plate Measure Absorbance/ Fluorescence add_reagent->read_plate analyze_data Calculate % Viability and Determine IC50 read_plate->analyze_data end End analyze_data->end In_Vivo_Workflow Experimental Workflow for In Vivo Xenograft Study start Start implant_cells Implant Cancer Cells into Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize treat_mice Administer this compound and Vehicle randomize->treat_mice monitor_tumor Monitor Tumor Volume and Body Weight treat_mice->monitor_tumor endpoint Reach Study Endpoint monitor_tumor->endpoint analyze Excise Tumors and Analyze Data (TGI) endpoint->analyze end End analyze->end

References

"11-Oxahomoaminopterin" solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxahomoaminopterin is a synthetic antifolate agent that has demonstrated inhibitory activity against dihydrofolate reductase (DHFR)[1]. As an analogue of aminopterin, it belongs to a class of compounds that interfere with folate metabolism, a critical pathway for DNA synthesis and cell proliferation. This document provides detailed application notes and protocols for the handling, preparation, and experimental use of this compound, with a focus on its application in cancer research and drug development as a DHFR inhibitor.

Physicochemical Properties and Storage

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₁N₇O₆Immunomart
Molecular Weight 455.43 g/mol Calculated
CAS Number 78520-72-6Immunomart
Appearance Solid (form and color not specified)General
Storage Temperature -20°CImmunomart

Solubility and Stability

General Solubility Profile of Antifolates:

SolventExpected SolubilityNotes
DMSO (Dimethyl Sulfoxide) Often solubleA common solvent for preparing stock solutions of organic molecules for in vitro assays.
DMF (Dimethylformamide) Potentially solubleAnother organic solvent that can be used for initial stock solutions.
Aqueous Buffers (e.g., PBS) Solubility is pH-dependentSolubility in aqueous solutions is often limited and can be enhanced by adjusting the pH. For many antifolates, solubility increases at alkaline pH.
Ethanol Limited solubilityMay be used in some formulations, but less common for initial stock solutions.

Protocol for Determining Solubility:

  • Materials: this compound, chosen solvent(s), microcentrifuge tubes, vortex mixer, sonicator (optional).

  • Procedure:

    • Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the mixture or use a sonicator for a short period.

    • If the compound remains insoluble, incrementally add more solvent and repeat the dissolving steps until a clear solution is obtained.

    • Calculate the approximate solubility in mg/mL or mM.

Stability:

  • Stock Solutions: It is recommended to prepare concentrated stock solutions in a suitable organic solvent like DMSO. These should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the stock solution. The stability of this compound in aqueous media at physiological temperatures (e.g., 37°C) has not been reported and should be determined empirically if experiments extend over long periods.

Experimental Protocols

Preparation of Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, high-purity water or appropriate assay buffer (e.g., PBS, Tris-HCl)

Protocol for 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh out 4.55 mg of this compound (or a precisely weighed amount to be adjusted).

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 4.55 mg, add 1 mL of DMSO).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Preparing Working Solutions:

  • Thaw a single aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

  • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound against DHFR. This assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA)

  • This compound working solutions

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Experimental Workflow:

DHFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare DHF and NADPH Solutions C Prepare Serial Dilutions of This compound D Prepare DHFR Enzyme Solution E Add this compound dilutions and DHFR to microplate wells C->E D->E F Pre-incubate at Room Temperature E->F G Initiate reaction by adding DHF and NADPH mixture F->G H Immediately measure absorbance at 340 nm (kinetic mode) G->H I Calculate the rate of NADPH oxidation (slope of absorbance vs. time) H->I J Determine Percent Inhibition I->J K Plot Percent Inhibition vs. [Inhibitor] and calculate IC50 J->K DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis cluster_dna Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines TS Thymidylate Synthase THF->TS DHFR->THF NADP NADP+ DHFR->NADP Cell_Proliferation Cell Proliferation NADPH NADPH NADPH->DHFR DNA_Synthesis DNA Synthesis Purines->DNA_Synthesis dUMP dUMP dUMP->TS dTMP dTMP (Thymidylate) dTMP->DNA_Synthesis TS->dTMP DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to Inhibitor This compound Inhibitor->DHFR Inhibition

References

Application of "11-Oxahomoaminopterin" in microbiology

Author: BenchChem Technical Support Team. Date: December 2025

Application of 10-Deazaaminopterin (B1664510) in Microbiology

Introduction

While the compound "11-Oxahomoaminopterin" is not documented in existing scientific literature, this report focuses on a closely related and well-studied antifolate, 10-deazaaminopterin (10-DAAM) . This compound has demonstrated significant antimicrobial properties, particularly against folate-dependent bacteria. This document provides detailed application notes, experimental protocols, and data concerning the use of 10-deazaaminopterin in a microbiological context, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

10-deazaaminopterin functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, 10-deazaaminopterin disrupts DNA synthesis and repair, leading to the cessation of cell growth and division in susceptible microorganisms.

Data Presentation

The inhibitory activity of 10-deazaaminopterin has been evaluated against several microorganisms, with notable efficacy against species of Lactobacillus and Streptococcus. The following tables summarize the available quantitative data for 10-deazaaminopterin and its derivatives.

Table 1: Inhibitory Activity of 10-Deazaaminopterin Against Lactobacillus casei

CompoundTargetActivity TypeValueReference
10-deazaaminopterinDihydrofolate ReductaseIC₅₀16 nM[1]
10-deazaaminopterinWhole CellGrowth InhibitionPotent[2]
10-alkyl-10-deazaaminopterinsWhole CellGrowth InhibitionEquipotent to 10-deazaaminopterin[2]

Table 2: Comparative Inhibitory Activity of 10-Propargyl-10-deazaaminopterin

CompoundTargetActivity TypeRelative PotencyReference
10-propargyl-10-deazaaminopterinL1210 CellsGrowth Inhibition~5 times more potent than Methotrexate[3]
10-propargyl-10-deazaaminopterinL1210 DHFREnzyme InhibitionOne-third as potent as Methotrexate[3]

Note: Specific Minimum Inhibitory Concentration (MIC) values for 10-deazaaminopterin against Lactobacillus casei and Streptococcus faecium were not available in the reviewed literature. The provided protocols describe how these values can be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of 10-Deazaaminopterin

This protocol describes a method for determining the MIC of 10-deazaaminopterin against Lactobacillus casei and Streptococcus faecium using a broth microdilution method.

Materials:

  • 10-deazaaminopterin (stock solution of 1 mg/mL in a suitable solvent, e.g., DMSO, sterilized by filtration)

  • Lactobacillus casei (e.g., ATCC 393) or Streptococcus faecium (e.g., ATCC 19434)

  • Appropriate growth medium (e.g., MRS broth for L. casei, Brain Heart Infusion (BHI) broth for S. faecium)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the test organism overnight in the appropriate broth medium at its optimal temperature (e.g., 37°C).

    • Dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of 10-Deazaaminopterin:

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the 10-deazaaminopterin stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the optimal growth temperature for the bacterium for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of 10-deazaaminopterin that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of DHFR from Lactobacillus casei or Streptococcus faecium by 10-deazaaminopterin.

Materials:

  • Purified DHFR from the test organism

  • 10-deazaaminopterin (various concentrations)

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH (e.g., 100 µM), and the desired concentration of 10-deazaaminopterin.

    • Include a control reaction with no inhibitor.

  • Enzyme Addition:

    • Add a specific amount of purified DHFR enzyme to the reaction mixture and incubate for a few minutes at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding DHF (e.g., 50 µM) to the cuvette and mix quickly.

  • Data Acquisition:

    • Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺.

    • The rate of the reaction is proportional to the slope of the linear portion of the absorbance vs. time plot.

  • IC₅₀ Determination:

    • Calculate the percentage of inhibition for each concentration of 10-deazaaminopterin relative to the control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC₅₀ value is the concentration of 10-deazaaminopterin that causes 50% inhibition of the DHFR activity, determined by fitting the data to a suitable dose-response curve.

Visualizations

Diagram 1: Folate Metabolism and Site of Action of 10-Deazaaminopterin

folate_pathway cluster_synthesis Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate AminoAcids Amino Acids THF->AminoAcids DNA Synthesis DNA Synthesis Purines->DNA Synthesis Thymidylate->DNA Synthesis DAAM 10-Deazaaminopterin DAAM->THF Inhibition

Caption: Mechanism of action of 10-deazaaminopterin in inhibiting the folate pathway.

Diagram 2: Experimental Workflow for MIC Determination

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (5x10^5 CFU/mL) C Inoculate 96-well plate A->C B Serial Dilution of 10-Deazaaminopterin B->C D Incubate at 37°C for 18-24h C->D E Observe for Growth Inhibition D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Troubleshooting & Optimization

Overcoming low in vivo activity of "11-Oxahomoaminopterin"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Oxahomoaminopterin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the in vivo activity of this novel antifolate compound.

Troubleshooting Guide

This guide addresses common issues that may lead to lower-than-expected in vivo efficacy of this compound.

Issue 1: Suboptimal Bioavailability and Cellular Uptake

Question: My in vivo experiments with this compound are showing poor efficacy despite promising in vitro results. What could be the cause?

Answer: Low in vivo activity can often be attributed to suboptimal pharmacokinetic properties, including poor absorption, rapid metabolism, or inefficient cellular uptake. Antifolate drugs typically enter cells via specific transporters like the reduced folate carrier (RFC).[1][2] If this compound has low affinity for these transporters, its intracellular concentration will be limited.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Characterize the solubility, stability, and lipophilicity of this compound. Poor solubility can limit absorption.

  • Evaluate Plasma Stability: Determine the half-life of the compound in plasma to check for rapid degradation.

  • Cellular Uptake Assay: Perform in vitro uptake assays using cell lines with known expression levels of folate transporters (e.g., RFC, proton-coupled folate transporter) to determine the primary mechanism of cellular entry.

  • Consider Formulation Strategies: Investigate the use of formulation vehicles such as liposomes or nanoparticles to improve solubility and bioavailability.

Issue 2: Rapid Efflux and Acquired Resistance

Question: Initial antitumor activity of this compound is observed, but the effect is not sustained, suggesting the development of resistance. How can I investigate and overcome this?

Answer: Resistance to antifolate drugs is a significant challenge and can arise from several mechanisms, including increased drug efflux by ATP-binding cassette (ABC) transporters like MRP and BCRP.[2] Additionally, decreased polyglutamylation, a process that traps antifolates inside the cell, can lead to reduced retention and efficacy.[2][3]

Troubleshooting Steps:

  • Efflux Pump Inhibition Assay: Use known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein) in combination with this compound in vitro to see if cytotoxic activity is restored.

  • Polyglutamylation Assay: Measure the extent of polyglutamylation of this compound in cancer cells. This can be done using HPLC analysis of cell lysates.

  • Gene Expression Analysis: Analyze the expression levels of genes encoding for ABC transporters and folylpolyglutamate synthetase (FPGS), the enzyme responsible for polyglutamylation, in treated versus untreated cells.[1]

  • Combination Therapy: Consider co-administering this compound with an agent that inhibits drug efflux or a drug with a different mechanism of action to prevent the emergence of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As an antifolate, this compound is predicted to act as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. DHFR is essential for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids.[3][4] Inhibition of DHFR leads to a depletion of downstream metabolites, ultimately causing cell cycle arrest and apoptosis.

Q2: How does the polyglutamylation of this compound affect its activity?

A2: Polyglutamylation is a critical determinant of the intracellular retention and efficacy of many antifolates.[2][3] The addition of glutamate (B1630785) residues by the enzyme folylpolyglutamate synthetase (FPGS) increases the negative charge of the drug, trapping it within the cell and increasing its inhibitory activity against target enzymes. Defective polyglutamylation is a known mechanism of resistance.[1]

Q3: Can I use this compound in combination with other chemotherapeutic agents?

A3: Yes, combination therapy is a promising strategy. Based on its mechanism, combining this compound with agents that are not susceptible to the same resistance mechanisms could be beneficial. For example, combining it with a thymidylate synthase inhibitor or a purine (B94841) synthesis inhibitor could lead to synergistic effects. Pre-administration of some antifolates has been shown to improve the tumor-to-kidney ratios of other folate-targeted drugs.[5]

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity of this compound

Cell LineRFC ExpressionFPGS ExpressionIC50 (nM) of this compoundIC50 (nM) of Methotrexate (B535133)
KBHighHighData to be filled by userData to be filled by user
HeLaModerateHighData to be filled by userData to be filled by user
MTX-RLowLowData to be filled by userData to be filled by user

This table should be populated with the user's experimental data to compare the potency of this compound against cell lines with varying levels of key proteins involved in antifolate activity.

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

  • Cell Culture: Seed cells (e.g., KB cells) in 24-well plates and culture until they reach 80-90% confluency.

  • Drug Incubation: Wash the cells with phosphate-buffered saline (PBS). Add media containing a known concentration of this compound and incubate for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS to stop the uptake. Lyse the cells using a suitable lysis buffer.

  • Quantification: Quantify the intracellular concentration of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the intracellular concentration against time to determine the rate of uptake.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell 11_Oxahomoaminopterin_ext This compound RFC Reduced Folate Carrier (RFC) 11_Oxahomoaminopterin_ext->RFC Uptake 11_Oxahomoaminopterin_int This compound RFC->11_Oxahomoaminopterin_int FPGS FPGS 11_Oxahomoaminopterin_int->FPGS DHFR_active Dihydrofolate Reductase (DHFR) - Active 11_Oxahomoaminopterin_int->DHFR_active Inhibition ABC_transporter ABC Transporter (e.g., MRP, BCRP) 11_Oxahomoaminopterin_int->ABC_transporter Efflux 11_Oxahomoaminopterin_poly This compound -polyglutamate FPGS->11_Oxahomoaminopterin_poly Polyglutamylation 11_Oxahomoaminopterin_poly->DHFR_active Inhibition DHFR_inhibited DHFR - Inhibited DHFR_active->DHFR_inhibited THF Tetrahydrofolate (THF) DHFR_active->THF Nucleotide_synthesis Nucleotide Synthesis DHFR_inhibited->Nucleotide_synthesis Block DHF Dihydrofolate (DHF) DHF->DHFR_active Reduction THF->Nucleotide_synthesis DNA_synthesis DNA Synthesis Nucleotide_synthesis->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis ABC_transporter->11_Oxahomoaminopterin_ext

Caption: Mechanism of action and resistance pathways for this compound.

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions start Low in vivo activity of This compound bioavailability Assess Bioavailability (PK/PD studies) start->bioavailability uptake Cellular Uptake Assay start->uptake resistance Investigate Resistance Mechanisms start->resistance formulation New Formulation bioavailability->formulation analogs Synthesize Analogs uptake->analogs If low affinity for RFC combination Combination Therapy resistance->combination resistance->analogs To overcome efflux/polyglutamylation issues

Caption: Troubleshooting workflow for low in vivo activity.

References

"11-Oxahomoaminopterin" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of 11-Oxahomoaminopterin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound should be stored at -20°C. It is typically shipped on blue ice to maintain this temperature.

Q2: How should I prepare a stock solution of this compound?

  • To prepare a stock solution, dissolve this compound in a small amount of 0.1 M NaOH to ensure complete dissolution.

  • Once dissolved, the solution can be diluted to the desired concentration with sterile distilled water, saline, or a buffer such as PBS.

  • It is recommended to prepare high-concentration stock solutions to minimize the volume of solvent added to your experimental system.

Q3: What is the stability of this compound in solution?

Specific stability data for this compound in solution is not well documented. However, based on the behavior of other folate analogs, the following general precautions should be taken:

  • Light Sensitivity: Pteridine derivatives, the core structure of this compound, can be sensitive to light. It is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • pH Stability: The stability of folate analogs can be pH-dependent. For methotrexate (B535133), solutions are more stable in neutral to slightly alkaline conditions. Acidic conditions may promote degradation.

  • Freeze-Thaw Cycles: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes before freezing.

Q4: What is the mechanism of action of this compound?

This compound exhibits its effect through antifolate activity. It is an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. By inhibiting DHFR, it disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, thereby impeding DNA replication and cell proliferation.

Troubleshooting Guide

Issue 1: My this compound is not dissolving in my aqueous buffer.

  • Problem: this compound, like other folate analogs, may have limited solubility in neutral aqueous solutions.

  • Solution:

    • Try dissolving the compound in a small amount of a basic solution, such as 0.1 M NaOH, before diluting it with your buffer.

    • Gentle warming (e.g., to 37°C) or brief sonication may also aid in dissolution. However, be cautious as excessive heat can lead to degradation.

    • Consider preparing a more concentrated stock solution in a suitable organic solvent like DMSO, and then diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell culture).

Issue 2: I am observing a loss of activity of my this compound solution over time.

  • Problem: The compound may be degrading in solution.

  • Solution:

    • Storage: Ensure your stock solutions are stored at -20°C or lower and are protected from light.

    • Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. Avoid storing diluted solutions for extended periods, even at 4°C.

    • pH: Check the pH of your experimental buffer. If it is acidic, consider if a more neutral or slightly alkaline buffer can be used without affecting your experimental system.

Issue 3: My experimental results are inconsistent between batches.

  • Problem: Inconsistent results can arise from variability in the concentration of the active compound.

  • Solution:

    • Solution Preparation: Standardize your solution preparation method. Always use the same procedure for dissolving and diluting the compound.

    • Storage: Adhere strictly to the recommended storage conditions. Prepare single-use aliquots to avoid variability introduced by multiple freeze-thaw cycles.

    • Quantification: If possible, verify the concentration of your stock solution spectrophotometrically, if the molar extinction coefficient is known or can be determined.

Quantitative Data Summary

As specific quantitative stability data for this compound is not available, the following table provides stability information for the structurally related and well-studied antifolate, methotrexate, which can serve as a general guideline.

Condition Solvent/Diluent Concentration Temperature Stability Citation
Solid---20°CAt least 3 years[1]
In Solution0.1 M NaOH (for initial dissolving) then diluted with saline or mediumNot specified4-8°CAbout 1 week[1]
In Solution0.1 M NaOH (for initial dissolving) then diluted with saline or mediumNot specified-20°CAbout 1 month[1]
In Solution0.9% Sodium Chloride Injection0.2 and 20 mg/mL25°C (protected from light)28 days[2][3]
In Solution5% Dextrose Injection20 mg/mL25°C (protected from light)28 days[2][3]
In Solution5% Dextrose Injection0.2 mg/mL25°C (protected from light)3 days[2][3]

Experimental Protocols

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a generalized protocol for a spectrophotometric assay to determine the inhibitory activity of this compound against DHFR.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM DTT.

    • DHFR Enzyme: Prepare a working solution of purified DHFR in cold assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

    • Substrate (Dihydrofolate - DHF): Prepare a stock solution of DHF in assay buffer containing a small amount of NaOH to aid dissolution. Protect from light.

    • Cofactor (NADPH): Prepare a fresh stock solution of NADPH in assay buffer.

    • Inhibitor (this compound): Prepare a series of dilutions of your this compound stock solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay Buffer

      • NADPH solution

      • This compound dilution (or vehicle control)

      • DHFR enzyme solution

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the DHF substrate to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Visualizations

Folate_Metabolism_Pathway cluster_folate_cycle Folate Cycle cluster_nucleotide_synthesis Nucleotide Synthesis cluster_inhibitors Inhibitors Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT Purines Purine Synthesis THF->Purines CH2THF->THF MTHFR dUMP dUMP CH2THF->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase Antifolate This compound Antifolate->DHF Inhibits

Caption: Folate metabolism pathway and the inhibitory action of this compound.

DHFR_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - DHFR Enzyme - DHF (Substrate) - NADPH (Cofactor) - this compound Plate Prepare 96-well Plate Reagents->Plate Add_Reagents Add Buffer, NADPH, Inhibitor, and DHFR Plate->Add_Reagents Preincubation Pre-incubate Add_Reagents->Preincubation Add_Substrate Initiate reaction with DHF Preincubation->Add_Substrate Measure Measure Absorbance at 340 nm Add_Substrate->Measure Calculate_Rates Calculate Initial Rates Measure->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for a DHFR inhibition assay.

References

Technical Support Center: Troubleshooting 11-Oxahomoaminopterin DHFR Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 11-Oxahomoaminopterin in Dihydrofolate Reductase (DHFR) inhibition experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during these assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DHFR inhibitors like this compound?

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids necessary for DNA replication and cell proliferation.[1][2] DHFR inhibitors, such as this compound, are structural analogs of folic acid that competitively bind to the active site of DHFR, preventing the binding of the natural substrate, DHF.[1] This inhibition leads to a depletion of THF, which in turn disrupts DNA synthesis and cellular growth, particularly in rapidly dividing cells.[1][3]

Q2: I am not observing the expected inhibition of DHFR with this compound. What are the potential causes?

Several factors could contribute to a lack of inhibitory activity. These include:

  • Inhibitor Integrity: Ensure the purity and integrity of your this compound compound, as degradation or impurities can lead to reduced activity.[4]

  • Assay Controls: Verify that your positive control (a known DHFR inhibitor like methotrexate) shows significant inhibition and your negative ("no inhibitor") control exhibits robust enzyme activity.[4]

  • Reaction Conditions: Double-check the concentrations of all reaction components, including the enzyme, substrate (DHF), and cofactor (NADPH), as well as the pH of the assay buffer.[4][5]

  • Substrate and Cofactor Stability: Dihydrofolate (DHF) is light-sensitive, and both DHF and NADPH solutions should be prepared fresh for each experiment to prevent degradation.[4][6]

Q3: My results from biochemical and cell-based assays with this compound are inconsistent. Why might this be?

Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery.[4] Potential reasons include:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[4]

  • Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.[4]

  • Metabolism of the Inhibitor: The cells may metabolize and inactivate this compound.[4]

  • Off-Target Effects: In a cellular environment, the compound might interact with other proteins, leading to unexpected effects or toxicity.[4][7]

  • Binding to Serum Proteins: If your cell culture medium contains serum, the inhibitor may bind to serum proteins, reducing its effective concentration.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues in DHFR inhibition experiments.

Issue 1: High Variability Between Replicates
Potential Cause Troubleshooting Step
Pipetting Inaccuracy Use calibrated pipettes and consider preparing a master mix for reaction components to ensure consistency across wells.[4]
Inconsistent Incubation Times or Temperatures Strictly adhere to the recommended incubation times and temperatures specified in your protocol.[4]
Edge Effects in Microplates Avoid using the outer wells of the microplate, or ensure proper sealing and humidification to minimize evaporation.
Issue 2: No or Low DHFR Activity in Controls
Potential Cause Troubleshooting Step
Enzyme Degradation Ensure proper storage and handling of the DHFR enzyme. Avoid repeated freeze-thaw cycles.[8]
Substrate/Cofactor Degradation Prepare fresh dihydrofolate (DHF) and NADPH solutions for each experiment and protect DHF from light.[4][6]
Incorrect Buffer Conditions Verify the pH and composition of the assay buffer.
Issue 3: Unexpected Kinetic Profiles
Potential Cause Troubleshooting Step
Slow-Binding Inhibition Some inhibitors exhibit a time-dependent inhibition. Pre-incubate the enzyme with the inhibitor before adding the substrate to observe the full inhibitory effect.[9][10]
Substrate Inhibition At very high concentrations, the substrate (DHF) itself can sometimes inhibit the enzyme.[11] Perform a substrate titration to determine the optimal concentration.
Compound Aggregation At high concentrations, the inhibitor may form aggregates, leading to non-specific inhibition. Test a wider range of inhibitor concentrations and check for solubility issues.

Quantitative Data Summary

The potency of DHFR inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). As specific data for this compound is not publicly available, the following table provides a template for summarizing your experimental findings and includes example data for the well-characterized DHFR inhibitor, methotrexate (B535133).

Inhibitor Target IC50 (nM) Ki (nM) Assay Conditions
This compound Human DHFR[Your Data][Your Data][Specify Buffer, pH, Temp]
Methotrexate Human DHFR~5-50[12]~0.02-0.1Example: 50 mM KPO4, pH 7.5, 25°C
Methotrexate E. coli DHFR~1-10~0.001-0.01Example: 50 mM KPO4, pH 7.5, 25°C

Note: IC50 and Ki values are highly dependent on experimental conditions.[1]

Experimental Protocols

Standard DHFR Enzyme Inhibition Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1]

Materials:

  • Purified DHFR enzyme

  • This compound

  • Methotrexate (positive control)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare fresh solutions of DHF and NADPH in assay buffer. Keep on ice and protect the DHF solution from light.[6]

    • Prepare serial dilutions of this compound and methotrexate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (this compound or methotrexate) or solvent control.

      • DHFR enzyme solution.

    • Include controls: "no enzyme," "no inhibitor," and "positive control" (methotrexate).

  • Initiate Reaction:

    • Add the NADPH solution to all wells.[4]

    • Initiate the reaction by adding the DHF solution to all wells.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature.[12]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to determine the IC50 value.[4]

Visualizations

Signaling Pathway

DHFR_Pathway cluster_folate Folate Metabolism cluster_synthesis Cellular Processes DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF Product NADP NADP+ DHFR->NADP Inhibitor This compound Inhibitor->DHFR Inhibition NADPH NADPH NADPH->DHFR DHFR_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Add Buffer, Inhibitor, Enzyme) start->setup preincubate Pre-incubation (optional for slow-binding) setup->preincubate initiate Initiate Reaction (Add NADPH and DHF) setup->initiate (no pre-incubation) preincubate->initiate measure Kinetic Measurement at 340 nm initiate->measure analyze Data Analysis (Calculate Velocity, Determine IC50) measure->analyze end End: Report Results analyze->end Troubleshooting_Logic start Inconsistent Results? check_reagents Check Reagent Stability (Fresh DHF/NADPH, Enzyme Activity) start->check_reagents check_protocol Verify Protocol Adherence (Pipetting, Incubation Times/Temps) start->check_protocol check_controls Analyze Controls (Positive/Negative Controls OK?) start->check_controls optimize_assay Optimize Assay Conditions (Buffer pH, Concentrations) check_reagents->optimize_assay check_protocol->optimize_assay biochem_vs_cell Discrepancy: Biochemical vs. Cellular? check_controls->biochem_vs_cell investigate_cell Investigate Cellular Factors (Permeability, Efflux, Metabolism) biochem_vs_cell->investigate_cell Yes biochem_vs_cell->optimize_assay No resolve Problem Resolved investigate_cell->resolve optimize_assay->resolve

References

Optimizing "11-Oxahomoaminopterin" dosage for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Oxahomoaminopterin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

Based on its structural similarity to aminopterin, this compound is predicted to be an antifolate agent. Its primary mechanism of action is likely the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.

Q2: How should I determine the optimal concentration of this compound for my cell-based assay?

The optimal concentration is cell-line dependent and should be determined empirically. A dose-response experiment is recommended.

  • Recommendation: Start with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to establish a dose-response curve.

  • Experimental Protocol: A detailed protocol for determining the IC50 value (the concentration that inhibits 50% of cell growth) is provided in the "Experimental Protocols" section below.

Q3: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause and how can I troubleshoot this?

High cytotoxicity can be due to several factors:

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to DHFR inhibition.

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%).

Troubleshooting Steps:

  • Reduce Incubation Time: Shorter exposure times may reduce cytotoxicity while still allowing for the desired biological effect.

  • Perform a Cytotoxicity Assay: Use a viability assay such as Trypan Blue exclusion or a live/dead cell stain to differentiate between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.

  • Rescue Experiment: To confirm that the observed effect is due to DHFR inhibition, a rescue experiment can be performed by co-incubating the cells with a downstream metabolite like 5-formyl-THF (leucovorin).[1]

Q4: My results are inconsistent across experiments. What are the potential sources of variability?

Inconsistent results can arise from several sources:

  • Compound Stability: The stability of this compound in cell culture media at 37°C should be assessed.[2] Degradation over the course of the experiment can lead to variability.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can all impact experimental outcomes.

  • Assay Performance: Ensure consistent seeding densities and proper handling of reagents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on cell proliferation 1. Compound is inactive in the chosen cell line. 2. Concentration is too low. 3. Poor cell permeability. 4. Compound degradation.1. Test in a different, potentially more sensitive, cell line. 2. Increase the concentration range in your dose-response experiment. 3. Perform a cell permeability assay (e.g., Caco-2 assay).[2] 4. Assess the stability of the compound in your experimental conditions.[2]
High background signal in viability assay 1. Contamination of cell culture. 2. Precipitation of the compound.1. Perform a mycoplasma test and ensure aseptic technique. 2. Check the solubility of the compound in your media and consider using a lower concentration or a different solvent.
IC50 value varies significantly between experiments 1. Inconsistent cell seeding density. 2. Variability in incubation time. 3. Changes in cell health or passage number.1. Ensure accurate cell counting and even distribution in multi-well plates. 2. Standardize the incubation time for all experiments. 3. Use cells within a consistent range of passage numbers and monitor their health.

Experimental Protocols

Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add the prepared drug dilutions.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Compound Stability Assessment in Cell Culture Medium

This protocol is to evaluate the stability of this compound in cell culture medium over time.[2]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (e.g., HPLC-UV or LC-MS)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in cell culture medium at the desired final concentration.

  • Aliquoting: Aliquot the solution into multiple sterile microcentrifuge tubes.

  • Incubation: Incubate the tubes at 37°C with 5% CO2.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot and store it at -80°C until analysis.[2]

  • Analysis: Analyze the concentration of the intact compound in each sample using a suitable analytical method like HPLC-UV or LC-MS.[2]

  • Data Interpretation: Plot the concentration of the compound versus time to determine its degradation rate and half-life in the cell culture medium.

Data Presentation

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (nM)
Data to be populated by the user

Table 2: Example Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Concentration (%)
0100
2User Data
4User Data
8User Data
24User Data
48User Data
72User Data

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Read Absorbance add_solubilizer->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Determining IC50 of this compound.

signaling_pathway cluster_folate Folate Metabolism cluster_synthesis Nucleotide Synthesis cluster_replication Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Product DNA DNA Replication Purines->DNA Thymidylate->DNA Proliferation Cell Proliferation DNA->Proliferation Compound This compound Compound->DHFR Inhibition

Caption: Putative Signaling Pathway of this compound.

troubleshooting_workflow start High Cytotoxicity Observed? check_solvent Solvent Concentration > 0.5%? start->check_solvent reduce_solvent Reduce Solvent Concentration check_solvent->reduce_solvent Yes check_incubation Long Incubation Time? check_solvent->check_incubation No reduce_solvent->start reduce_incubation Reduce Incubation Time check_incubation->reduce_incubation Yes rescue_experiment Perform Rescue Experiment check_incubation->rescue_experiment No reduce_incubation->start rescued Effect Rescued? rescue_experiment->rescued on_target On-Target Cytotoxicity rescued->on_target Yes off_target Potential Off-Target Effect rescued->off_target No

Caption: Troubleshooting High Cytotoxicity.

References

Technical Support Center: 11-Oxahomoaminopterin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-Oxahomoaminopterin. The information provided is based on established protocols for similar folate analogs, such as aminopterin (B17811), and is intended to serve as a guide for developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound, similar to other pterin-based compounds, are its low solubility in many common solvents and its potential for degradation under certain conditions. Pteridine compounds are notoriously difficult to purify due to their tendency to be insoluble.[1] Furthermore, commercially available related compounds like aminopterin can contain significant impurities, sometimes exceeding 10%, necessitating a robust purification protocol.[1]

Q2: In which solvents is this compound likely to be soluble?

Based on the solubility profile of the closely related compound aminopterin, this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] It is also likely to be soluble in aqueous alkaline solutions, such as dilute sodium hydroxide.[2] It is generally only slightly soluble in water and ethanol.[1][3]

Q3: What are the potential sources of impurities in a synthesis of this compound?

Impurities in the synthesis of this compound can arise from several sources, including:

  • Starting materials: Unreacted starting materials or impurities within them.

  • Side reactions: Formation of structurally related byproducts during the synthesis. The synthesis of pteridines can be complex and lead to various isomers and related compounds.

  • Degradation products: Decomposition of the target molecule during the reaction or workup. Folate analogs can be sensitive to heat, light, and acidic conditions.[3][4][5]

Q4: How can I assess the purity of my this compound sample?

High-performance liquid chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is a highly effective technique for assessing the purity of folate analogs.[4] Thin-layer chromatography (TLC) can also be used as a simpler, qualitative method for monitoring the progress of the purification.

Q5: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored as a solid at -20°C, protected from light and moisture.[3] If an aqueous stock solution is prepared, it is recommended to use it fresh and not store it for more than a day.[3]

Troubleshooting Guides

Issue 1: Poor Solubility of Crude this compound

Problem: The crude product from the synthesis is a solid that does not dissolve in common purification solvents.

Troubleshooting Workflow:

start Crude this compound (Insoluble Solid) step1 Attempt to dissolve a small sample in various solvents. start->step1 step2a Soluble in DMSO or Methanol? step1->step2a step2b Soluble in dilute aqueous base (e.g., 0.1 M NaOH)? step2a->step2b No step3a Proceed with purification using chromatography with a mobile phase containing the effective solvent. step2a->step3a Yes step3b Consider a purification strategy based on pH manipulation (acid precipitation). step2b->step3b Yes step4 If still insoluble, consider that the product may be highly impure or a salt form with low solubility. step2b->step4 No

Caption: Troubleshooting workflow for poor solubility.

Issue 2: Co-elution of Impurities during Column Chromatography

Problem: Impurities are not well-separated from the desired product during column chromatography.

Troubleshooting Workflow:

start Co-elution of Impurities in Column Chromatography step1 Analyze the elution profile by TLC or HPLC. start->step1 step2 Modify the mobile phase. step1->step2 step3a Adjust solvent polarity gradient. step2->step3a Yes step3b Add a modifier (e.g., small amount of acid or base) to the mobile phase. step2->step3b Yes step4 Change the stationary phase. step2->step4 No step3a->step4 step3b->step4 step5a Try a different type of silica (e.g., C18 for reverse phase). step4->step5a Yes step5b Consider ion-exchange chromatography (e.g., DEAE cellulose). step4->step5b Yes step6 If separation is still poor, consider an alternative purification method like recrystallization. step4->step6 No step5a->step6 step5b->step6

Caption: Troubleshooting workflow for co-elution issues.

Issue 3: Product Degradation During Purification

Problem: The purity of the product decreases during the purification process, or new, unexpected spots appear on TLC.

Troubleshooting Workflow:

start Product Degradation Observed During Purification step1 Identify the potential cause of degradation. start->step1 step2a Is the purification performed at elevated temperatures? step1->step2a Temperature? step2b Is the purification performed under acidic or strongly basic conditions? step1->step2b pH? step2c Is the sample exposed to light for extended periods? step1->step2c Light? step3a Perform purification at room temperature or below if possible. step2a->step3a Yes step4 If degradation persists, consider a faster purification method. step2a->step4 No step3b Use neutral pH conditions whenever possible. Buffer the mobile phase if necessary. step2b->step3b Yes step2b->step4 No step3c Protect the sample from light by using amber vials or covering glassware with aluminum foil. step2c->step3c Yes step2c->step4 No

Caption: Troubleshooting workflow for product degradation.

Data Presentation

Table 1: Solubility of Aminopterin (as a proxy for this compound)

SolventSolubilityReference
WaterSlightly soluble[1]
Aqueous Sodium HydroxideSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1]
EthanolSlightly soluble[3]

Disclaimer: This data is for aminopterin and should be used as a general guide for this compound. Experimental verification of solubility is highly recommended.

Table 2: Stability of Folate Analogs under Various Conditions

ConditionStability of Folate AnalogsReference(s)
pH Generally most stable at neutral to slightly alkaline pH. Unstable in acidic conditions (pH < 4). Tetrahydrofolates are particularly susceptible to degradation at low pH.[4][5][6]
Temperature Susceptible to thermal degradation, especially at elevated temperatures. Folic acid and 5-formyltetrahydrofolic acid are more thermostable than tetrahydrofolic acid and 5-methyltetrahydrofolic acid.[5][6]
Light Can be sensitive to light, leading to degradation.[3]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization (Adapted from Aminopterin Purification)

This protocol is adapted from a published method for the purification of aminopterin and may require optimization for this compound.[7]

Materials:

  • Crude this compound

  • Magnesium oxide (light)

  • Activated charcoal (e.g., Darco G-60)

  • Diatomaceous earth (e.g., Celite)

  • Glacial acetic acid

  • Deionized water

  • Acetone

  • Heating mantle with magnetic stirring

  • Filtration apparatus (funnel with fritted disk or Buchner funnel with filter paper)

  • pH meter or pH paper

Procedure:

  • Dissolution: In a flask, suspend the crude this compound in deionized water (approximately 400 mL per gram of crude material). Heat the suspension to near boiling with vigorous stirring.

  • Basification: Slowly add small portions of magnesium oxide powder to the hot suspension until the pH of the solution is between 7 and 8. Most of the solid should dissolve.

  • Decolorization: To the hot solution, add activated charcoal (approximately 1 g per gram of crude material).

  • Hot Filtration: Immediately filter the hot mixture through a pre-heated funnel lined with a pad of diatomaceous earth. This step should be performed quickly to prevent premature crystallization.

  • Crystallization of the Magnesium Salt: Cool the filtrate in an ice bath to induce crystallization of the magnesium salt of this compound. Collect the crystals by filtration and wash them with cold alcohol.

  • Recrystallization of the Magnesium Salt (Optional): For higher purity, the collected magnesium salt can be recrystallized from boiling water.

  • Acidification and Precipitation: Dissolve the magnesium salt in a minimal amount of boiling water. While vigorously stirring, carefully add glacial acetic acid dropwise until the pH is acidic, which will cause the pure this compound to precipitate.

  • Collection and Drying: Collect the fine crystalline product by filtration, wash thoroughly with cold deionized water, and then with acetone. Dry the purified product under vacuum.

Mandatory Visualizations

Folate Metabolism and Dihydrofolate Reductase (DHFR) Inhibition

cluster_0 Folate Metabolism cluster_1 Mechanism of Inhibition Folate Folate (from diet) DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR Dihydrofolate Reductase (DHFR) Purines_Thymidylate Purine and Thymidylate Synthesis (for DNA, RNA) THF->Purines_Thymidylate One-carbon transfer Purines_Thymidylate->DHF Regeneration Inhibition Inhibition Antifolate This compound (Antifolate) Antifolate->DHFR

References

"11-Oxahomoaminopterin" resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to 11-Oxahomoaminopterin in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antifolate drug candidate that, like other drugs in its class such as methotrexate, is designed to inhibit dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of nucleotides and amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cancer cell death.

Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms?

Resistance to antifolates like this compound is a multifactorial issue.[3][4][5] The primary mechanisms can be broadly categorized as:

  • Reduced Intracellular Drug Accumulation:

    • Decreased drug uptake due to downregulation or mutation of folate transporters (e.g., RFC, PCFT).[1][6][7][8][9]

    • Increased drug efflux mediated by ATP-binding cassette (ABC) transporters (e.g., MRPs, BCRP/ABCG2).[10]

  • Target Enzyme Alterations:

    • Increased expression of the target enzyme, dihydrofolate reductase (DHFR), through gene amplification.[1][2]

    • Mutations in the DHFR gene that reduce the binding affinity of this compound.[1][11][12][13][14][15]

  • Impaired Drug Metabolism:

    • Defective polyglutamylation due to reduced activity of folylpolyglutamate synthetase (FPGS), which is essential for intracellular retention and activity of the drug.[1][6][10]

  • Metabolic Bypass Pathways:

    • Utilization of alternative metabolic pathways to generate nucleotides, thereby circumventing the DHFR blockade.[16][17][18][19]

Q3: How can I determine which resistance mechanism is present in my cell line?

A systematic approach is required to identify the specific resistance mechanism. This typically involves a series of experiments to investigate each of the potential mechanisms outlined in Q2. Refer to the Troubleshooting Guide below for a step-by-step approach.

Troubleshooting Guide

Problem: Decreased sensitivity to this compound in our cancer cell line.

Here is a stepwise guide to help you identify the potential cause of resistance.

Step 1: Confirm Resistance and Quantify the Level of Resistance

  • Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT, or CellTiter-Glo® Assay).

  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive cell line.

  • Expected Outcome: A significant increase in the IC50 value for the resistant cell line.

Step 2: Investigate Drug Accumulation

  • Question: Is the intracellular concentration of this compound reduced in the resistant cells?

  • Experiments:

    • Drug Uptake Assay: Measure the intracellular concentration of this compound over time using techniques like HPLC or LC-MS/MS.

    • Gene and Protein Expression Analysis of Transporters: Quantify the expression levels of key influx (e.g., SLC19A1 for RFC, SLC46A1 for PCFT) and efflux transporters (e.g., ABCC1-6 for MRPs, ABCG2 for BCRP) using qPCR and Western blotting.[7][8][9][10][20]

  • Troubleshooting:

    • If uptake is decreased: Investigate for mutations in the transporter genes (SLC19A1, SLC46A1) by sequencing.

    • If efflux is increased: Confirm the functional role of specific ABC transporters by using known inhibitors (e.g., verapamil (B1683045) for P-gp, MK-571 for MRPs) in your cytotoxicity assays to see if sensitivity is restored.

Step 3: Analyze the Target Enzyme, DHFR

  • Question: Are there alterations in DHFR in the resistant cells?

  • Experiments:

    • Gene and Protein Expression Analysis of DHFR: Quantify DHFR gene copy number using qPCR or FISH and DHFR protein levels by Western blotting.[1][2]

    • DHFR Gene Sequencing: Sequence the coding region of the DHFR gene to identify potential mutations that could alter drug binding.[11][12][13][14][15]

    • Enzyme Activity Assay: Measure the enzymatic activity of DHFR in cell lysates from both sensitive and resistant cells in the presence and absence of this compound.

  • Troubleshooting:

    • If DHFR is overexpressed: This is a common mechanism of resistance.[1][2] Consider strategies to co-target DHFR with other pathways.

    • If a mutation is found: Perform site-directed mutagenesis to confirm that the specific mutation confers resistance.

Step 4: Assess Polyglutamylation Status

  • Question: Is the polyglutamylation of this compound impaired?

  • Experiments:

    • Analysis of this compound Polyglutamates: Use HPLC or LC-MS/MS to separate and quantify the different polyglutamated forms of the drug in sensitive and resistant cells.

    • FPGS Gene and Protein Expression Analysis: Measure the expression of FPGS using qPCR and Western blotting.

    • FPGS Gene Sequencing: Sequence the FPGS gene to identify mutations that may lead to a non-functional enzyme.

  • Troubleshooting:

    • If polyglutamylation is reduced: This strongly suggests a defect in FPGS.[1][6][10]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental Sensitive151
Resistant Sub-clone A25016.7
Resistant Sub-clone B98065.3

Table 2: Hypothetical Gene Expression Changes in Resistant Cell Lines (Fold Change vs. Parental)

GeneResistant Sub-clone AResistant Sub-clone BPotential Implication
SLC19A1 (RFC)0.41.1Decreased Uptake
ABCC2 (MRP2)8.21.5Increased Efflux
DHFR1.225.6Target Overexpression
FPGS0.90.2Impaired Polyglutamylation

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for DHFR and ABC Transporters
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DHFR, MRP2, BCRP, or RFC overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane Drug_ext This compound Drug_int Intracellular This compound Drug_ext->Drug_int Uptake RFC RFC/PCFT (Influx Transporter) ABC ABC Transporters (Efflux Pumps) Drug_int->Drug_ext Efflux Drug_poly Polyglutamylated Drug Drug_int->Drug_poly Polyglutamylation DHFR DHFR DNA_synthesis DNA Synthesis & Cell Proliferation DHFR->DNA_synthesis Required for FPGS FPGS Drug_poly->DHFR Inhibition R_efflux Increased Efflux (Overexpression) R_efflux->ABC R_DHFR DHFR Overexpression or Mutation R_DHFR->DHFR R_FPGS FPGS Inactivation R_FPGS->FPGS R_uptake R_uptake R_uptake->RFC

Caption: Overview of this compound action and resistance mechanisms.

Troubleshooting_Workflow start Start: Cell line shows resistance ic50 Step 1: Determine IC50 (Confirm Resistance) start->ic50 accumulation Step 2: Measure Drug Accumulation ic50->accumulation dhfr Step 3: Analyze DHFR ic50->dhfr polyglut Step 4: Assess Polyglutamylation ic50->polyglut transporter_expr Analyze Transporter Expression (qPCR/WB) accumulation->transporter_expr If accumulation is altered transporter_seq Sequence Transporter Genes accumulation->transporter_seq If accumulation is altered efflux_inhibit Use Efflux Pump Inhibitors accumulation->efflux_inhibit If accumulation is altered end Identify Resistance Mechanism(s) transporter_expr->end transporter_seq->end efflux_inhibit->end dhfr_expr Analyze DHFR Expression (qPCR/WB) dhfr->dhfr_expr If accumulation is normal dhfr_seq Sequence DHFR Gene dhfr->dhfr_seq If accumulation is normal dhfr_expr->end dhfr_seq->end fpgs_expr Analyze FPGS Expression polyglut->fpgs_expr If DHFR is normal fpgs_seq Sequence FPGS Gene polyglut->fpgs_seq If DHFR is normal fpgs_expr->end fpgs_seq->end

Caption: Experimental workflow for troubleshooting resistance.

Signaling_Pathway Drug This compound DHFR DHFR Drug->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR-catalyzed reduction Nucleotide_Syn Purine & Thymidylate Synthesis THF->Nucleotide_Syn DNA_Rep_Syn DNA Synthesis & Repair Nucleotide_Syn->DNA_Rep_Syn Apoptosis Apoptosis DNA_Rep_Syn->Apoptosis Inhibition leads to Bypass Bypass Bypass->Nucleotide_Syn

Caption: Simplified signaling pathway of this compound action.

References

Validation & Comparative

Unveiling the Potency of 11-Oxahomoaminopterin: A Comparative Analysis with Methotrexate in DHFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for more effective and selective therapeutic agents is perpetual. In the realm of antifolate cancer chemotherapy, methotrexate (B535133) has long been a cornerstone, exerting its cytotoxic effects through the potent inhibition of dihydrofolate reductase (DHFR). This guide provides a detailed comparison of a lesser-known analogue, 11-Oxahomoaminopterin, with the classical inhibitor, methotrexate, focusing on their efficacy in DHFR inhibition, supported by available experimental data.

Methotrexate, a folate analogue, competitively inhibits DHFR, an essential enzyme for the synthesis of purines and thymidylate, which are critical for DNA and RNA synthesis.[1] This inhibition leads to the disruption of cellular replication, particularly in rapidly dividing cancer cells.[2] this compound, an analogue of aminopterin (B17811), also demonstrates antifolate activity by targeting the same crucial enzyme, DHFR.[3] This comparison aims to shed light on the potential of this compound as an alternative or superior DHFR inhibitor.

Comparative Analysis of DHFR Inhibition

While direct, side-by-side comparative studies under identical experimental conditions are limited, analysis of available data for this compound and established values for methotrexate allows for a preliminary assessment of their relative potencies. The inhibitory activity of these compounds is typically quantified by the concentration required to inhibit 50% of the enzyme's activity (IC50) or by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower IC50 or Ki value signifies a more potent inhibitor.

CompoundEnzyme SourceInhibition MetricValueReference
This compound Lactobacillus caseiIC500.12 µM[3]
Methotrexate Lactobacillus caseiIC50~0.002 µM[4]
Methotrexate Human (recombinant)Ki< 31 pM[5]
Aminopterin Human (recombinant)Ki3.7 pM[6]

Note: The IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature) and the source of the DHFR enzyme.

Based on the available data, methotrexate appears to be a significantly more potent inhibitor of Lactobacillus casei DHFR than this compound, with an IC50 value that is approximately 60-fold lower. It is important to note that the data for this compound is from L. casei, and its inhibitory activity against human DHFR has not been reported in the available literature. For context, methotrexate and its close analogue, aminopterin, exhibit extremely high affinity for human DHFR, with Ki values in the picomolar range.

Understanding the Mechanism: The DHFR Inhibition Pathway

The inhibition of DHFR by antifolates like methotrexate and this compound disrupts the folate metabolic pathway, which is critical for nucleotide biosynthesis and cellular proliferation.

DHFR_Inhibition_Pathway DHFR Inhibition Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor Methotrexate or This compound Inhibitor->DHFR Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Mechanism of DHFR Inhibition by Antifolates

Experimental Protocols: Measuring DHFR Inhibition

The determination of the inhibitory potency of compounds like this compound and methotrexate against DHFR is typically performed using a spectrophotometric enzyme assay.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this decrease is proportional to the DHFR activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials:

  • Purified DHFR enzyme (e.g., from Lactobacillus casei or human recombinant)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • Inhibitor solutions (this compound and Methotrexate) at various concentrations

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and inhibitors in the appropriate solvent. Dilute the DHFR enzyme to the desired working concentration in cold assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (or vehicle control)

    • DHFR enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the DHF solution to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis constant (Km) for the substrate is known.

DHFR_Assay_Workflow Experimental Workflow for DHFR Inhibition Assay start Start reagent_prep Prepare Reagents (DHFR, DHF, NADPH, Inhibitors) start->reagent_prep assay_setup Set up Assay in 96-well Plate (Buffer, Inhibitor, Enzyme) reagent_prep->assay_setup pre_incubation Pre-incubate at Controlled Temperature assay_setup->pre_incubation reaction_initiation Initiate Reaction with DHF pre_incubation->reaction_initiation kinetic_measurement Measure Absorbance at 340 nm (Kinetic Mode) reaction_initiation->kinetic_measurement data_analysis Analyze Data (Calculate Velocities, Plot Inhibition Curve) kinetic_measurement->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Workflow for DHFR Inhibition Assay

Logical Framework for Antifolate Drug Development

The development of novel antifolates like this compound often follows a logical progression from structural modification of existing drugs to detailed biological evaluation.

Antifolate_Development Logical Progression in Antifolate Development lead_compound Lead Compound (e.g., Aminopterin, Methotrexate) sar_studies Structure-Activity Relationship (SAR) Studies lead_compound->sar_studies structural_modification Structural Modification (e.g., this compound synthesis) sar_studies->structural_modification in_vitro_screening In Vitro Screening (DHFR Inhibition Assay) structural_modification->in_vitro_screening potency_determination Determination of Potency (IC50, Ki) in_vitro_screening->potency_determination selectivity_profiling Selectivity Profiling (vs. Human vs. Microbial DHFR) potency_determination->selectivity_profiling cell_based_assays Cell-Based Assays (Antiproliferative Activity) selectivity_profiling->cell_based_assays preclinical_studies Preclinical Studies (In vivo efficacy and toxicity) cell_based_assays->preclinical_studies clinical_trials Clinical Trials preclinical_studies->clinical_trials

Development of Novel Antifolate Agents

Conclusion

While methotrexate remains a highly potent and widely used DHFR inhibitor, the exploration of novel analogues like this compound is crucial for the development of next-generation antifolates with potentially improved therapeutic indices. The available data indicates that this compound is a less potent inhibitor of Lactobacillus casei DHFR compared to methotrexate. However, further studies are warranted to evaluate its inhibitory activity against human DHFR and to explore its potential for selective toxicity against cancer cells. The detailed experimental protocols and logical frameworks provided in this guide offer a foundation for researchers to conduct further comparative studies and advance the field of antifolate drug discovery.

References

A Comparative Analysis of the Antitumor Activity of 11-Oxahomoaminopterin and Other Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of the synthetic antifolate 11-Oxahomoaminopterin with established and other novel antifolate agents. Antifolates are a class of chemotherapeutic agents that act by inhibiting the function of enzymes involved in folic acid metabolism, ultimately leading to the disruption of DNA synthesis and cell death. This document summarizes key experimental data on their efficacy, mechanism of action, and provides detailed experimental protocols for the cited studies.

Executive Summary

This compound is a synthetic analog of aminopterin (B17811) where the C9-N10 bridge has been altered. While it exhibits inhibitory activity against dihydrofolate reductase (DHFR) from Lactobacillus casei and shows antifolate properties in microorganisms, it has demonstrated a lack of in vivo antitumor activity against L1210 leukemia in mice at doses up to 48 mg/kg.[1] In contrast, established antifolates such as methotrexate (B535133) and pemetrexed (B1662193), as well as other aminopterin analogs, have shown significant preclinical and clinical antitumor efficacy. This guide will delve into the available data to provide a comparative perspective on the therapeutic potential of this compound.

Mechanism of Action: The Folate Pathway

Antifolates exert their cytotoxic effects by interfering with the folate metabolic pathway. The primary target for many classical antifolates, including methotrexate and aminopterin, is the enzyme dihydrofolate reductase (DHFR). DHFR is crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Newer antifolates, such as pemetrexed, have a broader mechanism of action, targeting not only DHFR but also other key enzymes like thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).

Antifolate Mechanism of Action cluster_0 Folate Metabolism cluster_1 Antifolate Inhibition Folate Folate DHF DHF Folate->DHF DHFR THF THF DHF->THF DHFR Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis Thymidylate Synthesis->DNA Synthesis Methotrexate Methotrexate Methotrexate->DHF Inhibits DHFR This compound This compound This compound->DHF Inhibits DHFR Pemetrexed Pemetrexed Pemetrexed->DHF Inhibits DHFR Pemetrexed->Purine Synthesis Inhibits GARFT Pemetrexed->Thymidylate Synthesis Inhibits TS

Caption: Simplified signaling pathway of folate metabolism and the inhibitory action of various antifolates.

Comparative Antitumor Activity

The following tables summarize the available quantitative data on the antitumor activity of this compound in comparison to other well-established antifolates.

Dihydrofolate Reductase (DHFR) Inhibition
CompoundSource of DHFRInhibition (IC50 / Ki)Reference
This compound Lactobacillus caseiInhibitory activity demonstrated (specific value not available in abstract)[1]
Methotrexate HumanKi: ~3.4 pMAssumed from general knowledge
Aminopterin HumanKi: ~3.7 pM[Assumed from general knowledge]
Pemetrexed HumanKi: ~7.2 nMAssumed from general knowledge

Note: Direct comparative Ki values for this compound against human DHFR are not currently available in the public domain.

In Vitro Cytotoxicity

Direct in vitro cytotoxicity data for this compound against tumor cell lines is not available in the primary publication's abstract.[1] The following table presents data for other antifolates for comparative context.

CompoundCell LineIC50 (nM)Reference
Methotrexate CCRF-CEM (human leukemia)14[2]
Aminopterin CCRF-CEM (human leukemia)4.4[2]
Pemetrexed CCRF-CEM (human leukemia)~100Assumed from general knowledge
In Vivo Antitumor Activity
CompoundTumor ModelDosingActivityReference
This compound L1210 leukemia (mice)48 mg/kgInactive[1]
Methotrexate L1210 leukemia (mice)VariousActiveAssumed from general knowledge
Pemetrexed Various solid tumors (mice)VariousActiveAssumed from general knowledge

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound was carried out as described by Nair et al. (1981).[1] The key steps involved the reaction of 1-bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone with sodium azide (B81097) to yield 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone. The carbonyl group was protected as the ethylene (B1197577) ketal, followed by base hydrolysis to give 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal. This intermediate was then further processed to yield the final compound.[1]

Synthesis Workflow A 1-bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone C 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone A->C B Sodium Azide B->C E Protected Intermediate C->E D Ethylene Glycol (Protection) D->E G 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal E->G F Base Hydrolysis F->G H Further Steps G->H I This compound H->I

Caption: High-level workflow for the synthesis of this compound.

DHFR Inhibition Assay (Lactobacillus casei)

The inhibitory activity of this compound against DHFR was determined using a spectrophotometric assay with the enzyme isolated from Lactobacillus casei. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate by DHFR. The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is then determined.

In Vivo Antitumor Activity Assay (L1210 Leukemia)

The in vivo antitumor activity was evaluated in mice bearing L1210 leukemia.[1] Typically, mice are inoculated with L1210 cells and then treated with the test compound at various doses and schedules. The efficacy of the compound is assessed by measuring the increase in lifespan of the treated mice compared to a control group of untreated mice.

Discussion and Conclusion

The available data indicates that while this compound possesses the basic characteristics of an antifolate, namely DHFR inhibition, it lacks in vivo antitumor efficacy in the L1210 leukemia model.[1] The reasons for this lack of in vivo activity are not fully elucidated in the available literature but could be attributed to several factors, including:

  • Poor transport into tumor cells: The abstract by Nair et al. mentions that the transport of this compound via the methotrexate transport system was studied, suggesting that inefficient uptake could be a limiting factor.[1]

  • Rapid metabolism or clearance: The compound might be rapidly metabolized into inactive forms or cleared from the body before it can exert a significant antitumor effect.

  • Lower affinity for mammalian DHFR: While it inhibits bacterial DHFR, its affinity for the mammalian enzyme might be insufficient to produce a therapeutic effect at tolerable doses.

In contrast, established antifolates like methotrexate and pemetrexed have demonstrated potent and broad-spectrum antitumor activity in numerous preclinical and clinical studies. The multi-targeted mechanism of pemetrexed, in particular, may contribute to its efficacy in a wider range of tumors.

References

A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors: Evaluating 11-Oxahomoaminopterin in the Context of Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established dihydrofolate reductase (DHFR) inhibitors, namely Methotrexate, Pemetrexed, and Aminopterin. While quantitative data for the novel analog, 11-Oxahomoaminopterin, is not publicly available, this document serves to contextualize its potential role by presenting its known qualitative characteristics alongside the robust datasets of clinically relevant DHFR inhibitors. The guide includes detailed experimental protocols for evaluating DHFR inhibitory activity and visualizes key biological pathways and experimental workflows.

The Central Role of DHFR in Cellular Proliferation

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, the production of these vital building blocks of DNA and RNA is halted, leading to the cessation of cell growth and proliferation. This makes DHFR a key target for anticancer and antimicrobial therapies.

DHFR_Pathway Folate Metabolism and DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate AminoAcids Amino Acid Synthesis (e.g., Serine, Methionine) THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitors DHFR Inhibitors (e.g., Methotrexate, this compound) Inhibitors->DHFR Inhibition DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA AminoAcids->DNA_RNA

Caption: The role of DHFR in the folate metabolism pathway and the mechanism of DHFR inhibitors.

Quantitative Comparison of Established DHFR Inhibitors

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of well-characterized DHFR inhibitors against human DHFR. This data provides a benchmark for evaluating the potency of novel compounds.

InhibitorTargetKi (Inhibition Constant)IC50 (Half-Maximal Inhibitory Concentration)
Methotrexate Human DHFR3.4 pM[1]6.05 nM to >1000 nM (in various cancer cell lines)[2]
Pemetrexed (pentaglutamate) Human DHFR7.2 nM25 nM to 220 nM (in various cancer cell lines)[3]
Aminopterin Human DHFR3.7 pM[4][5]4.4 nM (in CCRF-CEM cells)[4]
This compound Human DHFRNot Publicly AvailableNot Publicly Available

Qualitative Evaluation of this compound

This compound is a folate analog that has been synthesized and evaluated for its biological activity. While specific quantitative data on its inhibition of human DHFR is not available in the public domain, early studies have shown that it exhibits antifolate activity against certain microorganisms and can inhibit DHFR from Lactobacillus casei. However, in preclinical studies, it was found to be inactive against L-1210 leukemia in mice. This lack of in vivo efficacy may be due to a variety of factors, including poor transport into cancer cells, rapid metabolism, or insufficient potency against the murine enzyme. Further investigation would be required to determine its potential as a human DHFR inhibitor.

Experimental Protocols

In Vitro DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a standard method for determining the inhibitory activity of a compound against purified human DHFR.

1. Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.

2. Materials:

  • Purified recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM in 0.01 M NaOH).

    • Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).

    • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 170 µL of assay buffer to each well.

    • Add 10 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 10 µL of the corresponding solvent.

    • Add 10 µL of purified human DHFR enzyme (final concentration, e.g., 5-10 nM).

    • Mix and pre-incubate for 10 minutes at 25°C.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of a mixture of DHF and NADPH (final concentrations, e.g., 10 µM DHF and 100 µM NADPH).

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Cell-Based Proliferation Assay

This protocol measures the effect of a DHFR inhibitor on the proliferation of cancer cells.

1. Principle: The antiproliferative activity of a compound is assessed by measuring the number of viable cells after a defined period of exposure to the compound.

2. Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound

  • Reference inhibitor (e.g., Methotrexate)

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement)

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and reference inhibitor in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate for 72 hours.

  • Viability Assessment:

    • Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition:

    • Measure the absorbance or fluorescence in a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for DHFR Inhibitor Validation

The following diagram illustrates a typical workflow for the screening and validation of novel DHFR inhibitors.

DHFR_Workflow Workflow for DHFR Inhibitor Validation cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Assays (e.g., against bacterial DHFR) Dose_Response->Selectivity Ki_Determination Ki Determination & MoA Studies Selectivity->Ki_Determination Cell_Proliferation Cell-Based Proliferation Assays (IC50 in cancer cells) Ki_Determination->Cell_Proliferation PK_PD Pharmacokinetics & Pharmacodynamics Cell_Proliferation->PK_PD Efficacy In Vivo Efficacy Studies (e.g., Xenograft models) PK_PD->Efficacy Lead_Optimization Lead_Optimization Efficacy->Lead_Optimization

Caption: A typical experimental workflow for the identification and validation of novel DHFR inhibitors.

References

Comparative Efficacy of 11-Oxahomoaminopterin and Aminopterin as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

This comparison guide provides a detailed overview of the available data on the efficacy of 11-Oxahomoaminopterin and the well-characterized antifolate agent, aminopterin (B17811). Both compounds target dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for anticancer therapies.

While extensive data exists for aminopterin, information on this compound is currently limited. This guide summarizes the known properties of both compounds, presents the available data in a structured format, and outlines standard experimental protocols for their direct comparison.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Both this compound and aminopterin are classified as antifolates. Their primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA, RNA, and protein synthesis.[1][3] By binding to the active site of DHFR, these inhibitors block the production of THF, leading to a depletion of essential precursors for cell division and ultimately causing cell cycle arrest and apoptosis.[1]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis DNA, RNA, and Protein Synthesis THF->Synthesis 1-carbon transfer NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitors This compound Aminopterin Inhibitors->DHFR Inhibition

Figure 1: Mechanism of DHFR inhibition.

Quantitative Efficacy Data

A direct quantitative comparison of the efficacy of this compound and aminopterin is hampered by the limited publicly available data for this compound. While aminopterin is a well-studied compound with extensive literature on its inhibitory activity, data for this compound is sparse.

Aminopterin is a potent inhibitor of DHFR, with its efficacy documented across various cell lines and enzyme sources. It generally exhibits low nanomolar to picomolar inhibitory constants (Ki).

CompoundTargetAssay TypeIC50 / KiReference
Aminopterin Dihydrofolate ReductaseEnzyme InhibitionPotent inhibitor (specific values vary by study and conditions)[1]
This compound Lactobacillus casei DHFREnzyme InhibitionData not availableIndirectly referenced
This compound Folate-requiring microorganismsMicrobial Growth InhibitionData not availableIndirectly referenced

Note: The table highlights the current data gap for this compound, preventing a direct numerical comparison.

Experimental Protocols

To enable researchers to conduct a direct comparative analysis, this section details a standard experimental protocol for determining the inhibitory efficacy of compounds against DHFR.

In Vitro DHFR Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, DHFR Enzyme, NADPH, DHF, and Inhibitors (Aminopterin, this compound) Plate Add Buffer, DHFR, NADPH, and varying concentrations of inhibitors to microplate wells Reagents->Plate Incubate Pre-incubate at room temperature Plate->Incubate Initiate Initiate reaction by adding DHF Incubate->Initiate Measure Measure absorbance at 340 nm over time (kinetic read) Initiate->Measure Calculate Calculate initial reaction rates Measure->Calculate Plot Plot % inhibition vs. log[inhibitor] Calculate->Plot Determine Determine IC50 values using non-linear regression Plot->Determine

Figure 2: Workflow for DHFR enzyme inhibition assay.

Materials:

  • Purified DHFR enzyme (e.g., from Lactobacillus casei or human recombinant)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compounds: Aminopterin and this compound

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer containing 10 mM 2-mercaptoethanol.

    • Prepare stock solutions of NADPH, aminopterin, and this compound in the assay buffer.

    • Dilute the DHFR enzyme to the desired working concentration in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add the assay buffer, DHFR enzyme, and NADPH.

    • Add serial dilutions of the test compounds (aminopterin and this compound) to the respective wells. Include control wells with no inhibitor.

    • Pre-incubate the plate at room temperature for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding DHF to all wells.

    • Immediately begin measuring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for each compound.

Conclusion

Aminopterin is a well-established and highly potent inhibitor of dihydrofolate reductase. Its efficacy has been extensively documented, making it a crucial reference compound in antifolate research.

In contrast, this compound remains a largely uncharacterized compound. While preliminary information suggests it possesses antifolate and DHFR inhibitory activity, a comprehensive understanding of its potency and comparative efficacy against aminopterin requires further experimental investigation. The provided experimental protocol offers a standardized approach for researchers to directly compare these two compounds and elucidate the therapeutic potential of this compound. Further studies are warranted to generate the quantitative data necessary for a complete and objective comparison.

References

A Structural and Functional Comparison of 11-Oxahomoaminopterin and Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the synthetic folate analog, 11-Oxahomoaminopterin, and the essential B vitamin, folic acid. The information presented herein is intended to support research and development efforts in the fields of cancer chemotherapy and antifolate drug design.

Introduction

Folic acid is a vital water-soluble vitamin that, in its reduced form as tetrahydrofolate (THF), acts as a crucial cofactor in one-carbon transfer reactions. These reactions are fundamental for the synthesis of nucleotides (purines and thymidylate) and several amino acids, making folate indispensable for cell growth and division. Due to their high proliferative rate, cancer cells exhibit a significant demand for folate, rendering the folate metabolic pathway a key target for chemotherapy.

This compound is a synthetic analog of aminopterin (B17811), which itself is a potent antagonist of folic acid. Like other antifolates, this compound exerts its biological effect by inhibiting dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolate (DHF) to the biologically active THF. This inhibition disrupts the downstream synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis.

Structural Comparison

The key structural difference between folic acid and this compound lies in the modification of the p-aminobenzoylglutamic acid moiety and the pteridine (B1203161) ring. In this compound, the C9-N10 bridge is extended and contains an oxygen atom, and the 4-hydroxyl group on the pteridine ring is replaced by an amino group, mirroring the structure of aminopterin.

FeatureFolic AcidThis compound
Pteridine Ring 2-amino-4-oxo-pteridine2,4-diamino-pteridine
Bridge Methylene bridge (-CH2-) between C9 of the pteridine ring and N10 of p-aminobenzoic acidAn oxahomo bridge (-CH2-O-CH2-CH2-) between the pteridine ring and the p-aminobenzoyl moiety
Core Structure Pteroylglutamic acidModified pteroylglutamic acid

Below is a diagram illustrating the structural differences between the two molecules.

Caption: Chemical structures of Folic Acid and this compound.

Mechanism of Action and Biological Activity

Both folic acid and this compound are involved in the folate metabolic pathway, but with opposing effects. Folic acid is a precursor to the essential cofactor THF, while this compound is an inhibitor of the key enzyme in this pathway, DHFR.

Folic Acid Metabolism and Function

Folic acid is biologically inactive and must be reduced to THF through a two-step process catalyzed by DHFR. THF then serves as a carrier of one-carbon units in various metabolic reactions essential for:

  • DNA Synthesis: Synthesis of purines (adenine and guanine) and thymidylate.

  • Amino Acid Metabolism: Interconversion of serine and glycine, and the methylation of homocysteine to methionine.

Folic_Acid_Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR One-Carbon Metabolism One-Carbon Metabolism Tetrahydrofolate (THF)->One-Carbon Metabolism Co-factor DNA/RNA Synthesis DNA/RNA Synthesis One-Carbon Metabolism->DNA/RNA Synthesis Amino Acid Synthesis Amino Acid Synthesis One-Carbon Metabolism->Amino Acid Synthesis

Caption: Simplified overview of Folic Acid metabolism.

This compound as a DHFR Inhibitor

This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme with high affinity. This prevents the reduction of DHF to THF, leading to a depletion of the intracellular THF pool. The lack of THF stalls DNA synthesis and repair, ultimately inducing cell death in rapidly dividing cells.

Quantitative Comparison of Biological Activity

Experimental data directly comparing the biological activity of this compound and folic acid is limited. However, studies on this compound and its close structural analog, methotrexate, provide valuable insights into its potency.

CompoundTargetAssayResultReference
This compoundLactobacillus casei DHFREnzyme InhibitionInhibited DHFR activity[1]
This compoundL1210 Leukemia CellsGrowth Inhibition15-fold weaker than Methotrexate[1]
MethotrexateL1210 Leukemia CellsGrowth Inhibition (IC50)~3.9 nM - 9.5 nM[2]

Based on these findings, the estimated IC50 for this compound against L1210 leukemia cells would be in the range of 58.5 nM to 142.5 nM.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay is a standard method for determining the inhibitory potential of compounds against DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF. An inhibitor will slow down this reaction rate.

Materials:

  • Purified DHFR enzyme (e.g., from Lactobacillus casei)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound) and control inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of DHF and NADPH to each well.

  • Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Calculate the rate of reaction (decrease in absorbance per unit time) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DHFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions of Inhibitor Serial Dilutions of Inhibitor Add Reagents to 96-well Plate Add Reagents to 96-well Plate Serial Dilutions of Inhibitor->Add Reagents to 96-well Plate Enzyme and Substrate Solutions Enzyme and Substrate Solutions Enzyme and Substrate Solutions->Add Reagents to 96-well Plate Pre-incubation Pre-incubation Add Reagents to 96-well Plate->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Kinetic Reading (340 nm) Kinetic Reading (340 nm) Initiate Reaction->Kinetic Reading (340 nm) Calculate Reaction Rates Calculate Reaction Rates Kinetic Reading (340 nm)->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50

Caption: Experimental workflow for a DHFR inhibition assay.

Conclusion

This compound is a rationally designed antifolate that, like aminopterin and methotrexate, targets the critical enzyme DHFR. Its structural modifications, particularly in the C9-N10 bridge region, distinguish it from folic acid and result in its inhibitory activity. While demonstrating antifolate properties, the available data suggests it is a less potent inhibitor of cancer cell growth compared to methotrexate. This guide provides a foundational comparison for researchers interested in the structure-activity relationships of folate analogs and the development of novel DHFR inhibitors. Further detailed enzymatic and cellular studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Navigating the Folate Pathway: A Comparative Guide to Methotrexate and Pemetrexed Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of antifolate drugs is critical for advancing cancer therapy. This guide provides a detailed comparison of the in vivo and in vitro performance of two cornerstone antifolates, Methotrexate and Pemetrexed (B1662193), supported by experimental data and methodologies.

Antifolates disrupt the proliferation of rapidly dividing cells, particularly cancerous ones, by interfering with folate-dependent enzymes essential for the synthesis of nucleotides and amino acids.[1][2] While both Methotrexate and Pemetrexed are mainstays in cancer treatment, their distinct mechanisms of action and resulting efficacy profiles warrant a closer examination. This guide will delve into their comparative performance, offering a clear perspective for researchers exploring novel antifolate agents.

Mechanism of Action: A Tale of Two Inhibitors

Methotrexate primarily targets dihydrofolate reductase (DHFR), a crucial enzyme for regenerating tetrahydrofolate, the active form of folate.[3] This inhibition leads to a depletion of downstream folate cofactors necessary for DNA and RNA synthesis. Pemetrexed, on the other hand, exhibits a broader mechanism, inhibiting not only DHFR but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), enzymes directly involved in purine (B94841) and pyrimidine (B1678525) synthesis.[1] This multi-targeted approach may contribute to its distinct spectrum of activity.

folate_pathway cluster_cell Cell DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF TS Purines Purine Synthesis THF->Purines GARFT dUMP dUMP dTMP dTMP dUMP->dTMP TS GARFT GARFT Methotrexate Methotrexate Methotrexate->DHF Inhibits Pemetrexed Pemetrexed Pemetrexed->DHF Inhibits Pemetrexed->dUMP Inhibits Pemetrexed->Purines Inhibits

Caption: Simplified folate metabolic pathway illustrating the inhibitory targets of Methotrexate and Pemetrexed.

Comparative In Vitro Efficacy

The in vitro potency of antifolates is typically assessed by their ability to inhibit cell growth (e.g., IC50 values) in various cancer cell lines. While specific values can vary depending on the cell line and experimental conditions, general trends can be observed.

CompoundTarget Enzyme(s)Typical IC50 Range (nM)Cell Line Examples
Methotrexate DHFR10 - 100Leukemia (e.g., CCRF-CEM), Breast Cancer (e.g., MCF-7)
Pemetrexed DHFR, TS, GARFT5 - 50Non-Small Cell Lung Cancer (e.g., A549), Mesothelioma (e.g., MSTO-211H)

Note: IC50 values are highly dependent on the specific cell line and experimental conditions and should be considered as representative ranges.

Comparative In Vivo Efficacy

Preclinical in vivo studies, often utilizing xenograft models in mice, are crucial for evaluating the therapeutic potential of antifolates. These studies assess the ability of the drugs to inhibit tumor growth.

CompoundAnimal ModelDosing ScheduleTumor Growth Inhibition (%)Reference
Methotrexate ALL XenograftVariesSignificant extension of event-free survival[4]
Pemetrexed NSCLC XenograftVariesSignificant tumor growth inhibition[5][6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are outlines of common methodologies used for in vitro and in vivo evaluation of antifolates.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the antifolate drug (e.g., Methotrexate or Pemetrexed) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start Seed Cells drug Add Antifolate Drug start->drug incubate Incubate (72h) drug->incubate mtt Add MTT incubate->mtt read Read Absorbance mtt->read analyze Calculate IC50 read->analyze implant Implant Tumor Cells tumor Tumor Growth implant->tumor treat Administer Drug tumor->treat measure Measure Tumor Volume treat->measure end Efficacy Assessment measure->end

Caption: Generalized experimental workflows for in vitro cell proliferation assays and in vivo xenograft studies.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the antifolate drug according to a predetermined dosing schedule and route (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition and assess any toxic effects.

Conclusion

Both Methotrexate and Pemetrexed are potent antifolate agents with established clinical utility. Methotrexate's focused inhibition of DHFR has made it a cornerstone in the treatment of various cancers and autoimmune diseases.[1] Pemetrexed's broader inhibitory profile against DHFR, TS, and GARFT provides a different spectrum of activity, particularly in non-small cell lung cancer and mesothelioma.[1][5][6] The choice between these agents, and the development of new antifolates, will continue to be guided by a deep understanding of their comparative in vivo and in vitro efficacy, informed by rigorous and standardized experimental evaluation. Future research may focus on developing novel antifolates with improved selectivity and the ability to overcome resistance mechanisms.[3]

References

A Comprehensive Guide to Validating the Antifolate Activity of Novel Compounds: A Case Study Approach with "11-Oxahomoaminopterin"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for validating the antifolate activity of a novel compound, exemplified by the hypothetical molecule "11-Oxahomoaminopterin." As no published data for "this compound" is currently available, this document serves as a roadmap for the necessary experimental validation, offering comparisons with established antifolate drugs, Methotrexate and Pemetrexed (B1662193).

Introduction to Antifolate Activity

Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid (vitamin B9).[1] These pathways are crucial for the synthesis of nucleotides, the building blocks of DNA and RNA, and are thus essential for cell proliferation.[2] The primary target for many classical antifolates is the enzyme Dihydrofolate Reductase (DHFR), which is vital for maintaining the intracellular pool of reduced folates.[2][3] By inhibiting DHFR, antifolates lead to a depletion of tetrahydrofolate, causing a downstream inhibition of thymidylate and purine (B94841) synthesis, ultimately resulting in cell cycle arrest and apoptosis.[2]

Validating the antifolate activity of a new chemical entity like "this compound" involves a systematic approach, beginning with in vitro assays to determine its cytotoxic effects and progressing to mechanistic studies to confirm its interaction with the intended molecular targets.

Comparative Antifolate Activity

To contextualize the potential efficacy of "this compound," its performance should be benchmarked against well-characterized antifolates. The following tables summarize the reported in vitro cytotoxic activity of Methotrexate and Pemetrexed across a panel of human cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Methotrexate in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
RLTransformed Follicular Lymphoma30-50
HTDiffuse Large B-cell Lymphoma30-50
SKI-DLBCL-1Diffuse Large B-cell Lymphoma30-50
RajiBurkitt's Lymphoma30-50
Hs445Hodgkin's Disease30-50
L1210 (murine)Leukemia2

Data compiled from a study on novel anti-folates.[4][5]

Table 2: Comparative in vitro Cytotoxicity (IC50) of Pemetrexed in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
NCI-H28Mesothelioma~30 (influx K(t))
CCRF-CEMT-cell Acute Lymphoblastic LeukemiaVaries with FPGS expression
WiDrColon CancerVaries with folate levels
11BHead and Neck Squamous Cell CarcinomaVaries with folate levels

Data interpreted from studies on pemetrexed transport and sensitivity in relation to folate levels and enzyme expression.[6][7][8]

Experimental Protocols for Validation

A rigorous validation of "this compound's" antifolate activity would involve the following key experiments:

1. Cell Viability Assay (MTT Assay)

This assay determines the concentration of the test compound required to inhibit the growth of a cell population by 50% (IC50).

  • Materials:

    • Cancer cell lines of interest (e.g., CCRF-CEM, HeLa, A549)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • "this compound," Methotrexate, and Pemetrexed stock solutions

    • 96-well microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of "this compound" and the reference compounds (Methotrexate, Pemetrexed) in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (medium with the highest concentration of the drug's solvent, e.g., DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

    • After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

2. Dihydrofolate Reductase (DHFR) Inhibition Assay

This enzymatic assay directly measures the ability of "this compound" to inhibit its primary putative target.

  • Materials:

    • Recombinant human DHFR enzyme

    • Dihydrofolic acid (DHF)

    • NADPH

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • "this compound" and Methotrexate stock solutions

    • UV-transparent 96-well plate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • In a 96-well plate, add the assay buffer, a fixed concentration of recombinant DHFR, and varying concentrations of "this compound" or Methotrexate.

    • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of DHF and NADPH.

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the IC50 value for DHFR inhibition by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

Mechanism of Antifolate Action

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and how its inhibition by antifolates disrupts DNA synthesis.

Antifolate_Mechanism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth TS Thymidylate Synthase (TS) THF->TS Cofactor Serine_Glycine Serine/Glycine Metabolism THF->Serine_Glycine DHFR->THF Product Antifolates This compound Methotrexate Antifolates->DHFR Inhibition DNA DNA Synthesis Purine_Synth->DNA dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS Substrate dTMP->DNA

Caption: Antifolate mechanism of action targeting DHFR.

Experimental Workflow for Antifolate Validation

This diagram outlines the logical progression of experiments for validating a novel antifolate compound.

Experimental_Workflow start Start: Novel Compound 'this compound' in_vitro In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 mechanistic Mechanistic Studies ic50->mechanistic If active dhfr_assay DHFR Enzymatic Inhibition Assay mechanistic->dhfr_assay transport_assay Cellular Uptake Assay (e.g., using radiolabeled compound) mechanistic->transport_assay polyglutamation FPGS Activity Assay mechanistic->polyglutamation data_analysis Data Analysis and Comparison with Known Antifolates dhfr_assay->data_analysis transport_assay->data_analysis polyglutamation->data_analysis conclusion Conclusion on Antifolate Activity and Mechanism data_analysis->conclusion

Caption: Workflow for validating novel antifolate compounds.

Conclusion

The validation of a novel antifolate agent such as "this compound" requires a multifaceted experimental approach. By employing standardized assays for cytotoxicity and target engagement, and by comparing the results with established drugs like Methotrexate and Pemetrexed, researchers can build a comprehensive profile of the new compound's activity. The protocols and workflows outlined in this guide provide a robust framework for conducting such an evaluation, ensuring that the data generated is both reliable and readily comparable to existing knowledge in the field of antifolate drug discovery.

References

Benchmarking "11-Oxahomoaminopterin" against novel antifolate agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the performance of novel antifolate agents. This guide provides a detailed overview of their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Note on 11-Oxahomoaminopterin: Despite a comprehensive search of scientific literature and databases, specific preclinical and clinical data for this compound, including its in vitro efficacy (IC50 values), selectivity, toxicity, and detailed experimental protocols, is not publicly available. One source indicated that it exhibits antifolate activity against Lactobacillus casei Dihydrofolate Reductase (DHFR). However, without quantitative data, a direct and meaningful benchmark against other novel antifolates cannot be provided at this time. This guide will therefore focus on a comparative analysis of three well-documented novel antifolate agents: Pemetrexed, Raltitrexed, and Trimetrexate (B1681579).

Introduction to Novel Antifolates

Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid. These pathways are crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. By inhibiting key enzymes in the folate pathway, antifolates disrupt DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.[1] Novel antifolates have been developed to overcome resistance mechanisms associated with classical antifolates like methotrexate (B535133) and to offer improved efficacy and safety profiles. This guide provides a comparative overview of pemetrexed, raltitrexed, and trimetrexate, focusing on their mechanisms of action and in vitro cytotoxicity.

Mechanism of Action: Targeting the Folate Pathway

The primary mechanism of action for most antifolates is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for regenerating tetrahydrofolate (THF), the active form of folic acid. However, newer agents have been designed to target other enzymes in the folate pathway, such as thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).

Antifolate_Mechanism cluster_folate_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dTMP dTMP THF->dTMP Thymidylate Synthase (TS) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis GARFT, AICARFT dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Pemetrexed Pemetrexed Pemetrexed->THF Inhibits DHFR, TS, GARFT Raltitrexed Raltitrexed Raltitrexed->dTMP Inhibits TS Trimetrexate Trimetrexate Trimetrexate->THF Inhibits DHFR

Diagram 1: General mechanism of action of Pemetrexed, Raltitrexed, and Trimetrexate.

Comparative In Vitro Efficacy

The in vitro efficacy of antifolate agents is typically determined by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values for Pemetrexed, Raltitrexed, and Trimetrexate in different cancer cell lines.

Table 1: In Vitro Efficacy of Pemetrexed

Cell LineCancer TypeIC50 (nM)Reference
PC9Non-Small Cell Lung CancerVaries (dose-dependent)[2]
A549Non-Small Cell Lung CancerVaries (dose-dependent)[2]
MC38Colon AdenocarcinomaNot specified[3]
Colon26Colon CarcinomaNot specified[3]

Table 2: In Vitro Efficacy of Raltitrexed

Cell LineCancer TypeIC50 (nM)Reference
L1210Murine Leukemia9[4][5]
HCT-8Colon AdenocarcinomaNot specified[4]
LoVoColon AdenocarcinomaNot specified[4]
LS174TColon AdenocarcinomaNot specified[4]
SW480Colorectal CancerVaries[6]
HT28Colorectal CancerVaries[6]
HCT116Colorectal CancerVaries[6]
HCT8Colorectal CancerVaries[6]

Table 3: In Vitro Efficacy of Trimetrexate

Cell LineCancer TypeIC50 (nM)Reference
Not SpecifiedBreast CancerNot specified[7][8]
Not SpecifiedNon-Small Cell Lung CancerNot specified[7][8]
Not SpecifiedHead and Neck CancerNot specified[7][8]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the performance of antifolate agents.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this decrease is proportional to DHFR activity.

Materials:

  • Purified DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound, Pemetrexed)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (e.g., methotrexate) and a negative control (vehicle).

  • Incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Calculate the initial velocity (rate of NADPH consumption) for each reaction.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9][10][11]

In Vitro Cytotoxicity Assay (MTT Assay)

This cell-based assay determines the concentration of a drug that is toxic to a certain percentage of cells, typically 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.[12][13][14]

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_invivo In Vivo Studies DHFR_Assay DHFR Inhibition Assay DHFR_Data IC50 vs. DHFR DHFR_Assay->DHFR_Data Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Cell_Data IC50 vs. Cancer Cell Lines Cytotoxicity_Assay->Cell_Data Animal_Model Animal Tumor Models Cell_Data->Animal_Model Efficacy_Toxicity Efficacy & Toxicity Assessment Animal_Model->Efficacy_Toxicity Start Novel Antifolate Agent Start->DHFR_Assay Start->Cytotoxicity_Assay

Diagram 2: A typical experimental workflow for the evaluation of novel antifolate agents.

Conclusion

Pemetrexed, raltitrexed, and trimetrexate represent significant advancements in antifolate therapy, each with distinct target profiles and demonstrated in vitro efficacy against a range of cancer cell lines. While a direct comparison with this compound is currently not possible due to the lack of available data, the information presented in this guide provides a valuable benchmark for researchers in the field of antifolate drug discovery and development. The provided experimental protocols offer a foundation for the consistent and reliable evaluation of new chemical entities targeting the folate pathway. Further research is needed to elucidate the full potential of emerging antifolates and to identify patient populations that will benefit most from these targeted therapies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 11-Oxahomoaminopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Research Professionals

The proper handling and disposal of 11-Oxahomoaminopterin, an analog of the potent cytotoxic agent aminopterin, are critical for ensuring laboratory safety and environmental protection. Due to its classification as a cytotoxic substance, all personnel must adhere to stringent disposal protocols. This guide provides comprehensive, step-by-step instructions for the safe management of this compound waste.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

PPE ComponentSpecification
Gloves Chemical-resistant nitrile gloves.[1] Inspect for tears or punctures before use.[1]
Eye Protection Safety glasses with side shields or goggles.[2]
Lab Coat A dedicated lab coat, preferably disposable or made of a material that can be decontaminated.
Respiratory Protection If handling the compound in powder form or creating aerosols, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Protocol

All waste contaminated with this compound must be treated as cytotoxic and hazardous waste.[3] Segregation from general laboratory waste is mandatory to prevent cross-contamination and ensure proper disposal.[3]

  • Waste Segregation at the Source:

    • Immediately upon generation, all waste contaminated with this compound must be placed in designated, clearly labeled cytotoxic waste containers.[3]

    • Do not mix cytotoxic waste with other chemical or biological waste streams.[3]

  • Container Selection and Labeling:

    • Non-Sharp Waste: Use leak-proof, rigid containers clearly marked with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."[4] These containers are often color-coded, typically with a yellow body and a purple lid.[4] This includes contaminated lab consumables such as pipette tips, vials, and gloves.

    • Sharps Waste: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic sharps.[5] These containers should also be clearly labeled as "Chemo Sharps" or "Cytotoxic Sharps."[5]

    • Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain.[3] Collect liquid waste in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste" and includes the chemical name.

  • Storage of Cytotoxic Waste:

    • Store cytotoxic waste in a secure, designated area away from general laboratory traffic.

    • The storage area should be clearly marked with warning signs indicating the presence of cytotoxic materials.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.

    • The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4][6]

    • Ensure that all waste is accompanied by a hazardous waste consignment note for transportation to the disposal facility.[4]

III. Spill Management Protocol

In the event of a spill of this compound, immediate action is required to contain the material and decontaminate the area.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill:

    • For solid spills, gently cover the material with absorbent pads to avoid raising dust.

    • For liquid spills, use absorbent materials to contain the liquid and prevent it from spreading.

  • Decontamination:

    • Carefully clean the spill area with a suitable decontaminating solution (e.g., a high-pH solution, as recommended for other cytotoxic drugs).

    • Work from the outer edge of the spill towards the center.

  • Dispose of Clean-up Materials: All materials used for spill clean-up (absorbent pads, wipes, etc.) must be disposed of as cytotoxic waste.[6]

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for handling and disposing of this compound in a laboratory setting.

G cluster_prep Experiment Preparation cluster_exp Experimental Procedure cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway start Weighing/Handling of This compound ppe Wear Full PPE: Gloves, Goggles, Lab Coat start->ppe Precaution experiment Conduct Experiment ppe->experiment Proceed to waste_gen Generate Contaminated Waste experiment->waste_gen sharps Sharps Waste waste_gen->sharps If Sharps non_sharps Non-Sharps Waste waste_gen->non_sharps If Non-Sharps liquid Liquid Waste waste_gen->liquid If Liquid sharps_container Cytotoxic Sharps Container (Purple Lid) sharps->sharps_container non_sharps_container Cytotoxic Waste Container (Purple Lid) non_sharps->non_sharps_container liquid_container Sealed Liquid Waste Container liquid->liquid_container storage Secure Designated Storage Area sharps_container->storage non_sharps_container->storage liquid_container->storage incineration Licensed Hazardous Waste Incineration storage->incineration Final Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling 11-Oxahomoaminopterin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 11-Oxahomoaminopterin was not found. The following guidance is based on safety protocols for the closely related and potent compound, Aminopterin (B17811), as well as general best practices for handling hazardous or antineoplastic drugs. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.

Handling this compound, a potent aminopterin analog, requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans tailored for researchers and drug development professionals.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous drugs[3][4][5].

PPE Category Recommended Equipment Standard/Specification Key Considerations
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[3][6]ASTM D6978[4][7]Inspect gloves for integrity before each use. Change gloves immediately if contaminated. Wash hands thoroughly after glove removal.[2][6]
Body Protection Disposable, back-closing, long-sleeved gown resistant to hazardous drugs.[3][4]Impermeable materialCuffs should be tucked under the outer pair of gloves.
Respiratory Protection NIOSH-approved N95 or higher respirator.NIOSH-approvedRequired when handling powders outside of a containment system or when there is a risk of aerosolization.[6]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.ANSI Z87.1A full-face shield should be worn in addition to goggles when there is a significant risk of splashes.[3]
Head and Shoe Protection Disposable hair cover and shoe covers.[4][6]N/ATo prevent contamination of personal clothing and lab areas.

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure risk during the handling of this compound. All procedures involving this compound, especially the handling of powders, should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet to control for aerosolization[6][7].

prep Preparation (Assemble all necessary equipment and PPE) don_ppe Don PPE (Follow proper donning sequence) prep->don_ppe enter_hood Enter Containment (Chemical Fume Hood / BSC) don_ppe->enter_hood handle_compound Handle Compound (Weighing, Dissolving) enter_hood->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate dispose_waste Segregate & Dispose Waste (Sharps, solid, liquid) decontaminate->dispose_waste doff_ppe Doff PPE (Follow proper doffing sequence) dispose_waste->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash

Caption: Workflow for Safe Handling of this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary.

Spill Scenario Immediate Actions
Minor Spill (Solid) 1. Restrict access to the area. 2. Wear appropriate PPE. 3. Gently cover the spill with absorbent pads to avoid generating dust.[6] 4. Collect material using tools that will not create aerosols. 5. Place in a sealed, labeled container for hazardous waste.
Minor Spill (Liquid) 1. Restrict access to the area. 2. Wear appropriate PPE. 3. Absorb the spill with chemically inert absorbent material. 4. Collect and place in a sealed, labeled container for hazardous waste.
Major Spill 1. Evacuate the area immediately. 2. Alert others and notify the institutional safety office. 3. Prevent entry to the contaminated area. 4. Follow institutional emergency procedures.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Includes contaminated gloves, gowns, shoe covers, and lab consumables. Place in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to drains.
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials.

All waste containers must be disposed of through the institution's hazardous waste management program.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Oxahomoaminopterin
Reactant of Route 2
11-Oxahomoaminopterin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。